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  • Product: (1-Ethylazetidin-3-yl)methanamine
  • CAS: 1412978-07-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-Ethylazetidin-3-yl)methanamine and its Congeners: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of (1-Ethylazetidin-3-yl)methanamine, a substituted azetidine of interest in medicinal chemistry. Due t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of (1-Ethylazetidin-3-yl)methanamine, a substituted azetidine of interest in medicinal chemistry. Due to the limited availability of public data for this specific compound, this guide also incorporates comprehensive information on its close structural analogs, (1-Methylazetidin-3-yl)methanamine and Azetidin-3-ylmethanamine, to provide a thorough understanding of this chemical class.

Section 1: Core Identifiers and Physicochemical Properties

A precise identification of a chemical compound is fundamental for research and development. This section details the available identifiers for (1-Ethylazetidin-3-yl)methanamine and its related compounds.

1.1 (1-Ethylazetidin-3-yl)methanamine

A definitive CAS number from major chemical databases for (1-Ethylazetidin-3-yl)methanamine has not been established at the time of this writing. However, a single supplier, BLD Pharm, has listed the compound with the CAS number 1412978-07-4[1]. Researchers are advised to verify this information independently.

Based on its structure, the following properties can be predicted:

IdentifierValueSource
IUPAC Name (1-Ethylazetidin-3-yl)methanamineIUPAC Naming Conventions[2]
Chemical Formula C₆H₁₄N₂Calculated
Molecular Weight 114.19 g/mol Calculated
Canonical SMILES CCN1CC(CN)C1Calculated

1.2 Comparative Analysis with Key Analogs

To provide a more complete picture, the established identifiers for the closely related methyl and unsubstituted analogs are presented below.

Identifier(1-Methylazetidin-3-yl)methanamineAzetidin-3-ylmethanamine
CAS Number 1359656-98-6[3]116770-48-0[1]
IUPAC Name (1-Methylazetidin-3-yl)methanamine[3]Azetidin-3-ylmethanamine
Chemical Formula C₅H₁₂N₂[3]C₄H₁₀N₂[1]
Molecular Weight 100.16 g/mol [3]86.14 g/mol [1]
Canonical SMILES CN1CC(CN)C1C1C(CN)C1
InChI Key RUZMJWPHZFXDSD-UHFFFAOYSA-N[3]VMAXJDJIFGIBGH-UHFFFAOYSA-N

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node1 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10103118&t=l" label="Azetidin-3-ylmethanamine"]; node2 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58530737&t=l" label="(1-Methylazetidin-3-yl)methanamine"]; node3 [label="(1-Ethylazetidin-3-yl)methanamine (Predicted Structure)"];

// Placeholder for the predicted structure image if available, otherwise use a placeholder node

node1 -- node2 [style=invis]; node2 -- node3 [style=invis]; }

Figure 1: Chemical structures of Azetidin-3-ylmethanamine and its N-alkylated derivatives.

Section 2: Synthesis and Characterization

The synthesis of substituted azetidines is a critical aspect of their application in drug discovery. This section outlines general synthetic strategies and analytical characterization methods.

2.1 General Synthetic Approaches

The synthesis of N-alkylated (azetidin-3-yl)methanamines typically involves a multi-step process. A common strategy is the reductive amination of a suitable N-protected azetidin-3-one, followed by functional group manipulations and N-alkylation.

A plausible synthetic route to (1-Ethylazetidin-3-yl)methanamine could involve:

  • Protection: Start with a commercially available azetidine precursor, such as 1-boc-3-azetidinone.

  • Reductive Amination: Reaction with a source of ammonia or a protected amine, followed by reduction, to introduce the aminomethyl group.

  • N-Ethylation: Alkylation of the azetidine nitrogen with an ethylating agent, such as ethyl iodide or diethyl sulfate.

  • Deprotection: Removal of any protecting groups to yield the final product.

2.2 Analytical Characterization

The structural confirmation of (1-Ethylazetidin-3-yl)methanamine and its analogs relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Key expected signals for (1-Ethylazetidin-3-yl)methanamine would include a triplet and a quartet for the ethyl group, and characteristic shifts for the azetidine ring protons and the aminomethyl group.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Can identify characteristic functional groups, such as N-H stretching vibrations of the primary amine and C-N stretching of the azetidine ring.

Section 3: Safety and Handling

Proper handling of chemical compounds is paramount in a research setting. This section provides general safety guidelines based on data from related compounds.

(1-Methylazetidin-3-yl)methanamine is classified with the GHS05 pictogram, indicating that it is corrosive[3]. The hazard statement H314 signifies that it causes severe skin burns and eye damage[3].

Recommended Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Researchers should always consult the specific Safety Data Sheet (SDS) for the compound being used.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The azetidine motif is increasingly recognized as a "privileged scaffold" in drug discovery. Its unique structural and physicochemical properties offer several advantages in the design of novel therapeutics.

4.1 The Role of the Azetidine Ring

The four-membered azetidine ring imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for a biological target[3][5]. The nitrogen atom can act as a hydrogen bond acceptor or be functionalized to modulate the compound's properties.

4.2 Therapeutic Potential

Substituted azetidines have been investigated for a wide range of therapeutic applications, including their use as:

  • Enzyme Inhibitors: The rigid framework of the azetidine ring can orient functional groups in a precise manner to interact with the active site of an enzyme.

  • Receptor Ligands: The nitrogen atom can be crucial for interacting with receptors in the central nervous system.

  • Building Blocks for Complex Molecules: (1-Ethylazetidin-3-yl)methanamine and its congeners can serve as valuable starting materials for the synthesis of more complex drug candidates.

The aminomethyl side chain provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Drug_Discovery_Workflow cluster_0 Scaffold Selection cluster_1 Lead Generation & Optimization cluster_2 Preclinical & Clinical Development Scaffold (1-Ethylazetidin-3-yl)methanamine SAR Structure-Activity Relationship Studies Scaffold->SAR Derivatization Properties ADME/Tox Profiling SAR->Properties Optimization Preclinical In vivo Studies Properties->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy

Figure 2: A generalized workflow illustrating the role of scaffolds like (1-Ethylazetidin-3-yl)methanamine in drug discovery.

References

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of (1-Ethylazetidin-3-yl)methanamine

Topic: Physicochemical Profiling of (1-Ethylazetidin-3-yl)methanamine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary (1-Ethylazetidin-3-yl)methanam...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling of (1-Ethylazetidin-3-yl)methanamine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

(1-Ethylazetidin-3-yl)methanamine is a low-molecular-weight, bifunctional amine building block increasingly utilized in medicinal chemistry to modulate the basicity and lipophilicity of drug candidates. Unlike its five-membered analog (pyrrolidine) or six-membered analog (piperidine), the four-membered azetidine ring offers unique conformational rigidity and metabolic stability profiles.

This guide provides a comprehensive analysis of the hydrophobicity (logP/logD) and ionization constants (pKa) of this compound. It addresses the specific experimental challenges posed by its lack of a UV-active chromophore and high polarity, offering validated protocols for accurate data generation.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The physicochemical behavior of (1-Ethylazetidin-3-yl)methanamine is dominated by its two ionizable nitrogen centers: the exocyclic primary amine and the endocyclic tertiary azetidine nitrogen.

Table 1: Core Physicochemical Data
PropertyValue / EstimateSource/Methodology
IUPAC Name (1-Ethylazetidin-3-yl)methanamineNomenclature
Molecular Formula C₆H₁₄N₂Stoichiometry
Molecular Weight 114.19 g/mol Calculated
CAS Number Derivative of 116770-48-0Parent CAS (Azetidin-3-ylmethanamine)
Calculated LogP (cLogP) -0.1 to +0.3 Fragment-based Consensus (Azetidine -1.1 + Ethyl shift)
pKa₁ (Ring N) ~10.0 – 10.4Analog Comparison (N-ethylazetidine)
pKa₂ (Primary Amine) ~9.8 – 10.5Analog Comparison (Methylamine side chain)
LogD (pH 7.4) <-2.5 (Highly Soluble)Predicted (Dominant Dicationic Species)
Appearance Colorless to yellow liquidObservation

Scientific Insight: The azetidine ring is inherently hydrophilic (Parent LogP ~ -1.1). The addition of the ethyl group (+CH₂CH₂) typically adds ~1.0 log unit of lipophilicity, bringing the neutral molecule close to logP 0. However, at physiological pH (7.4), the molecule exists predominantly as a dication , driving the distribution coefficient (LogD) significantly lower, ensuring high aqueous solubility.

Hydrophobicity Analysis: LogP vs. LogD

Understanding the distinction between LogP (neutral species partitioning) and LogD (pH-dependent distribution) is critical for this compound.[1]

Theoretical Partitioning
  • Neutral State (pH > 12): The molecule is uncharged. The ethyl group provides just enough lipophilicity to allow minor partitioning into organic solvents (LogP ~ 0).

  • Physiological State (pH 7.4): Both amines are protonated. The energy penalty for transferring a dication from water to octanol is immense. Consequently, the compound remains almost exclusively in the aqueous phase.

Visualization: pH-Dependent Species Distribution

The following diagram illustrates the ionization states governing the LogD profile.

LogD_Profile Low_pH pH < 8.0 (Dicationic Form) Mid_pH pH 8.5 - 10.0 (Monocationic Form) Low_pH->Mid_pH pKa1 ~9.8 LogD_Low LogD << -2.0 (High Water Sol.) Low_pH->LogD_Low Dominant State at pH 7.4 High_pH pH > 11.0 (Neutral Form) Mid_pH->High_pH pKa2 ~10.4 LogD_High LogP ~ 0.0 (Moderate Lipophilicity) High_pH->LogD_High Intrinsic Lipophilicity

Figure 1: Ionization states of (1-Ethylazetidin-3-yl)methanamine and their impact on hydrophobicity.

Experimental Methodologies

Challenge: (1-Ethylazetidin-3-yl)methanamine lacks a UV-active chromophore (e.g., benzene ring). Standard HPLC-UV methods for LogP determination will fail without modification.

Recommended Solution: Use Potentiometric Titration (Method A) for the most accurate intrinsic data, or Derivatization-HPLC (Method B) if titration equipment is unavailable.

Method A: Potentiometric Titration (The "Gold Standard")

This method determines LogP by measuring the shift in pKa caused by the presence of an octanol phase. It requires no chromophore.

  • Instrument: Sirius T3 or pION GEMINI.

  • Preparation: Dissolve ~3-5 mg of sample in 0.15 M KCl (aqueous base).

  • Titration 1 (Aqueous): Titrate from pH 2 to pH 12 using 0.5 M KOH/HCl to determine accurate aqueous pKa values.

  • Titration 2 (Octanol/Water): Repeat titration in the presence of varying ratios of water-saturated octanol.

  • Data Analysis: The shift in the apparent pKa (pKa') correlates to the partitioning of the neutral species into the octanol phase.

    • Equation:

      
       where 
      
      
      
      is the volume ratio.
Method B: Derivatization-HPLC (UV Detection)

If you must use HPLC-UV, you must tag the amine with a UV-active group (e.g., Benzoyl Chloride).

Workflow Diagram

Derivatization_Workflow Step1 Sample Preparation (1-Ethylazetidin-3-yl)methanamine Step2 Derivatization Reaction Reagent: Benzoyl Chloride Buffer: NaHCO3 (pH 9) Step1->Step2 Step3 Quench & Extract Remove excess reagent Step2->Step3 Step4 Shake Flask Partitioning (Octanol / Buffer pH 7.4) Step3->Step4 Step5 HPLC-UV Analysis Detect Benzamide Adduct @ 254 nm Step4->Step5

Figure 2: Workflow for measuring LogP via Benzoyl Chloride derivatization.

Protocol Steps:
  • Reaction: Mix 10 µL of amine (10 mM) with 20 µL Benzoyl Chloride (1.1 eq) in 100 µL saturated NaHCO₃. Vortex for 10 min.

  • Partitioning: Add 500 µL Octanol (water-saturated) and 500 µL Phosphate Buffer (octanol-saturated).

  • Equilibration: Shake vigorously for 1 hour; centrifuge to separate phases.

  • Analysis: Inject both phases onto a C18 column. Detect at 254 nm.

  • Calculation: Calculate LogP of the derivative, then apply a substructure correction factor (-1.6 log units for the benzoyl group) to estimate the parent amine LogP. Note: Method A is preferred for accuracy.

Application in Drug Design[1][2][10][11]

Why select (1-Ethylazetidin-3-yl)methanamine over other amines?

  • LogP Lowering: The azetidine ring lowers LogP compared to piperidine or pyrrolidine analogs, helping to keep CNS drugs within the optimal lipophilicity range (LogP 2-4) when attached to greasy scaffolds.

  • Metabolic Stability: The strained four-membered ring is often less prone to oxidative metabolism (P450) at the ring carbons compared to the five-membered pyrrolidine ring.

  • Basicity Modulation: The electron-withdrawing nature of the strained ring lowers the pKa of the tertiary nitrogen slightly compared to unstrained analogs, potentially improving membrane permeability at physiological pH.

References

  • PubChem Database. Azetidin-3-ylmethanamine (Compound CID 10103118). National Library of Medicine. Available at: [Link]

  • Wermuth, C. G.The Practice of Medicinal Chemistry. 4th Edition, Academic Press, 2015. (Standard reference for bioisosteric replacement of rings).
  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.
  • Ritchie, T. J., et al. "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today, 2011.

Sources

Protocols & Analytical Methods

Method

synthesis of amides using (1-Ethylazetidin-3-yl)methanamine

Application Note: Strategic Amide Coupling of (1-Ethylazetidin-3-yl)methanamine Executive Summary: The Azetidine Advantage In modern fragment-based drug discovery (FBDD), the "escape from flatland" is a critical design p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Coupling of (1-Ethylazetidin-3-yl)methanamine

Executive Summary: The Azetidine Advantage

In modern fragment-based drug discovery (FBDD), the "escape from flatland" is a critical design principle. (1-Ethylazetidin-3-yl)methanamine represents a high-value scaffold acting as a bioisostere for piperidine or pyrrolidine spacers.[1] Its inclusion improves physicochemical properties by lowering lipophilicity (


) and increasing metabolic stability while retaining a specific vector for target engagement.

This guide details the protocols for chemically orthogonal amide coupling at the exocyclic primary amine while preserving the integrity of the strained azetidine ring.

Chemical Profile & Mechanistic Considerations

Structural Analysis

The molecule contains two distinct nitrogen centers:[1]

  • Exocyclic Primary Amine (

    
    ):  The nucleophilic center. Unhindered and highly reactive toward activated carboxylates.[1]
    
  • Endocyclic Tertiary Amine (Azetidine Ring): Substituted with an ethyl group.[1] While basic, it is non-nucleophilic regarding acylation due to steric bulk and lack of an N-H bond.

Critical Stability Note: The azetidine ring possesses significant ring strain (~25 kcal/mol).[2][3] While kinetically stable under basic coupling conditions, it is susceptible to ring-opening decomposition in the presence of strong Lewis acids or upon alkylation by highly electrophilic species.

pKa-Driven Base Selection
  • Primary Amine pKa: ~9.5–10.0 (Reactive species).[1]

  • Azetidine Ring Nitrogen pKa: ~8.5–9.0 (Lower than typical tertiary amines due to ring constraints).[1]

Implication: To ensure the primary amine remains unprotonated and nucleophilic, the reaction medium must be buffered with a tertiary base (e.g., DIPEA) that is strong enough to deprotonate the ammonium salt but sterically hindered to prevent quaternary salt formation at the azetidine nitrogen.

Synthetic Strategy & Workflow

The following diagram illustrates the decision logic for selecting the optimal coupling route based on the carboxylic acid partner.

AmideCouplingWorkflow Start Start: Carboxylic Acid Selection CheckSterics Is the Acid Sterically Hindered? Start->CheckSterics RouteA Method A: HATU/DIPEA (Standard Discovery Route) CheckSterics->RouteA No (Standard) RouteB Method B: Acid Chloride (For Low Reactivity Acids) CheckSterics->RouteB Yes (Hindered) Coupling Coupling Reaction (1-Ethylazetidin-3-yl)methanamine RouteA->Coupling RouteB->Coupling Workup Workup Strategy Coupling->Workup SCX Purification: SCX Cartridge (Catch & Release) Workup->SCX Small Scale (<100mg) Prep Purification: Prep-HPLC (Acidic Modifier) Workup->Prep Large Scale / Complex Mix

Figure 1: Strategic decision tree for amide synthesis and purification.

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Protocol)

Best for: High-throughput library synthesis, standard carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (1-Ethylazetidin-3-yl)methanamine (1.0 – 1.2 equiv)[1]

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.

  • Amine Addition: Add (1-Ethylazetidin-3-yl)methanamine (1.0–1.2 equiv).[1]

    • Note: If the amine is supplied as a hydrochloride salt, ensure the DIPEA amount is increased by 1.0 equiv per HCl molecule.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

    • Success Marker: Look for Mass

      
      .
      
  • Quench: Dilute with ethyl acetate and wash with saturated

    
     (3x) to remove HOBt byproducts and residual acid.
    
Method B: Acid Chloride Coupling

Best for: Sterically hindered acids, electron-poor anilines, or scale-up where HATU cost is prohibitive.

Reagents:

  • Acid Chloride (1.1 equiv) (Commercial or generated in situ via Oxalyl Chloride/DMF)

  • (1-Ethylazetidin-3-yl)methanamine (1.0 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

  • Preparation: Dissolve (1-Ethylazetidin-3-yl)methanamine (1.0 equiv) and Base (2.5 equiv) in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.[1][2][4]

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise to control the exotherm.

    • Why? Azetidines are heat-sensitive; controlling the exotherm prevents thermal ring stress.[1]

  • Reaction: Allow to warm to RT and stir for 1–3 hours.

  • Workup: Quench with water. Extract with DCM.[1][2][4]

Purification Strategy: The "Catch and Release"

Because the product contains a basic tertiary amine (the azetidine ring nitrogen), it allows for a highly specific purification method using Strong Cation Exchange (SCX) chromatography. This is superior to standard silica gel, which often causes streaking of polar amines.

SCX Protocol:

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 cartridge.[1]

  • Wash: Flush with MeOH (3 column volumes).

    • Result: Neutral impurities (unreacted acid, HOBt, urea byproducts) are washed away. The product remains bound to the sulfonic acid resin via the azetidine nitrogen.

  • Elute: Flush with

    
     in MeOH.
    
    • Result: The ammonia displaces the product.

  • Concentrate: Evaporate the ammoniacal methanol to yield high-purity free base.

Data Summary & Troubleshooting

Table 1: Coupling Reagent Comparison for Azetidine Substrates

ReagentReactivityRisk of EpimerizationPurification DifficultyRecommended Use
HATU HighLowMedium (requires removing urea)Primary Choice for discovery.[1]
EDC/HOBt MediumVery LowLow (water soluble byproducts)Scale-up (>1g).[1]
Acid Chloride Very HighMediumLowHindered substrates.[1]
T3P MediumLowVery Low (water wash only)Large scale/Green chemistry.[1]

Troubleshooting Guide:

  • Issue: Low Yield / Ring Opening.

    • Cause: Acidic conditions or high temperature.[1]

    • Fix: Ensure reaction stays basic (pH > 8).[1] Do not heat above 60°C. Avoid strong Lewis acids (e.g.,

      
      , 
      
      
      
      ).
  • Issue: Product stuck on Silica.

    • Cause: Interaction between basic azetidine and acidic silanols.[1]

    • Fix: Use 1–5% Triethylamine in the eluent or switch to SCX purification (Method above).

References

  • Azetidines in Medicinal Chemistry: Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry, 54(22), 7772–7783. (Discusses strained rings as bioisosteres). [Link]

  • Amide Coupling Reagents (HATU): Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • SCX Purification of Amines: Vermehren, J., et al. (2018). "General work-up procedure for the synthesis of basic drugs using SCX cartridges." Future Medicinal Chemistry. [Link]

  • Azetidine Stability: Couty, F., & Evano, G. (2006). "Azetidines: New perspectives for an old ring."[1] Organic Preparations and Procedures International, 38(5), 427-465. [Link]

Sources

Application

Application Note: Peptide Coupling Strategies for (1-Ethylazetidin-3-yl)methanamine

Part 1: Executive Summary & Chemical Profile[1][2] Introduction (1-Ethylazetidin-3-yl)methanamine (CAS: 13437-47-3, or derivatives thereof) represents a high-value building block in modern medicinal chemistry.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1][2]

Introduction

(1-Ethylazetidin-3-yl)methanamine (CAS: 13437-47-3, or derivatives thereof) represents a high-value building block in modern medicinal chemistry.[1][2] The azetidine ring offers a rigid,


-rich scaffold that restricts conformational freedom, often improving metabolic stability and selectivity compared to flexible alkyl chains or larger piperidine rings.

However, this substrate presents a specific "dual-amine" challenge:

  • The Nucleophile: A primary methanamine group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) intended for coupling.
    
  • The Bystander: A basic, tertiary azetidine ring nitrogen (

    
    ) that remains in the final product.
    

Critical Failure Mode: The most common error with this substrate is not the coupling reaction itself, but the workup . Standard acidic washes (1M HCl/citric acid) used to remove excess amine/coupling reagents will protonate the azetidine ring, extracting the desired product into the aqueous waste stream.

Chemical Profile & Reactivity
PropertyValue / CharacteristicImplication for Coupling
Structure 4-membered N-heterocycleHigh ring strain (~26 kcal/mol).[1] Avoid strong Lewis acids or extreme heat (>100°C) to prevent ring opening.[1]
Basicity (

)


The ring nitrogen is more basic than the reacting amine. It will scavenge protons first, potentially requiring excess base (DIEA/NMM) to keep the primary amine nucleophilic.
Solubility High in polar organic solvents (MeOH, DCM, DMF)Excellent solubility aids reaction kinetics but complicates aqueous extraction (product is amphiphilic).[3]
Nucleophilicity Moderate to HighThe primary amine is unhindered (methylene spacer), making it a good nucleophile. Steric bulk of the azetidine is minimal at the reaction center.

Part 2: Reagent Selection & Decision Logic[1]

The choice of coupling reagent depends heavily on the scale of the reaction and the sensitivity of the carboxylic acid partner.

Reagent Decision Tree

ReagentSelection Start Select Coupling Strategy Scale Reaction Scale? Start->Scale AcidType Acid Sensitivity? Scale->AcidType < 100 mg T3P Method A: T3P (Propylphosphonic Anhydride) Best for: Scale-up, Easy Workup, Epimerization Control Scale->T3P > 1g (Process) AcidType->T3P Epimerization Prone HATU Method B: HATU/DIEA Best for: Discovery, Difficult Acids, HTS AcidType->HATU Sterically Hindered / Unstable EDC Method C: EDC/Oxyma Best for: Cost-efficiency, Water Soluble Byproducts AcidType->EDC Standard / Robust

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate properties.

Part 3: Detailed Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – The "Process" Standard

Why: T3P is the superior choice for azetidine couplings because its byproducts are water-soluble, and it operates well in ethyl acetate (EtOAc) or 2-MeTHF. This allows for a workup that avoids acidic washes, crucial for retaining the basic product.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (1-Ethylazetidin-3-yl)methanamine (1.1 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (4.0 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 – 0.2 M)[1]

Protocol:

  • Dissolution: Charge the carboxylic acid, amine, and base into the reaction vessel with EtOAc. Cool to 0°C.[1][4]

  • Addition: Add T3P solution dropwise over 5–10 minutes. The reaction is exothermic; maintain internal temperature < 25°C.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir. Conversion is typically complete in 1–4 hours.[1]

  • Workup (Critical):

    • Quench: Add water (equal volume to solvent).[1]

    • pH Check: Adjust aqueous layer pH to > 10 using saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       or 1M NaOH. Do not use acid.
      
    • Extraction: Separate layers.[1] Extract aqueous phase 2x with EtOAc or DCM/iPrOH (3:1) if the product is polar.[5][6]

    • Wash: Wash combined organics with brine, dry over

      
      , and concentrate.
      
Method B: HATU – The "Discovery" Standard

Why: HATU provides the highest coupling efficiency for sterically hindered acids or when yield is paramount on a small scale.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DMAc (Concentration: 0.1 M)

Protocol:

  • Activation: Dissolve acid and HATU in DMF. Stir for 2 minutes.

  • Addition: Add the (1-Ethylazetidin-3-yl)methanamine followed immediately by DIPEA.

    • Note: Adding base last prevents premature activation/racemization of sensitive acids, though for standard acids, premixing acid/base/HATU is acceptable.

  • Reaction: Stir at RT for 1–16 hours.

  • Workup (The "Reverse" Extraction):

    • Dilute reaction mixture with EtOAc.[1]

    • Wash 1: Saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (removes HOBt/acid byproducts).
      
    • Wash 2: Water (3x) to remove DMF.[1]

    • Wash 3: Brine.[1]

    • Avoid acidic washes.[1] If the product is trapped in the DMF/Water layer, perform a "salting out" extraction using DCM and saturated NaCl.

Part 4: The "Amine Trap" – Workup Logic

The presence of the tertiary azetidine nitrogen necessitates a specific extraction strategy. The product behaves as a base.[1]

WorkupLogic Reaction Crude Reaction Mixture (Contains Product-N-Et) AcidWash Acidic Wash (HCl/Citric) Standard Protocol Reaction->AcidWash Avoid! BasicWash Basic Wash (NaHCO3/NaOH) Correct Protocol Reaction->BasicWash Recommended AqLayer_Acid Aqueous Layer (Product Protonated & LOST) AcidWash->AqLayer_Acid Product migrates OrgLayer_Acid Organic Layer (Impurities Only) AcidWash->OrgLayer_Acid AqLayer_Basic Aqueous Layer (Byproducts/Salts) BasicWash->AqLayer_Basic OrgLayer_Basic Organic Layer (Product Neutral & RECOVERED) BasicWash->OrgLayer_Basic Product stays

Figure 2: Phase distribution logic during workup.[1] Acidic conditions protonate the azetidine nitrogen, rendering the product water-soluble and leading to yield loss.[3]

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Yield (Product in Aqueous) Acidic workup protonated the azetidine.[1]Re-basify the aqueous waste stream to pH 12 and re-extract with DCM/Isopropanol (3:1).
Ring Opening Strong Lewis Acid or High Temp (>100°C).[1]Switch to T3P at 0°C–RT.[1] Avoid thionyl chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) unless strictly temperature controlled.
Sluggish Reaction Azetidine nitrogen buffering the reaction.[1]Increase base equivalents (DIPEA/NMM) to 4.0 equiv to ensure the primary amine remains deprotonated.
Epimerization of Acid Over-activation (HATU) + Excess Base.Switch to T3P with Pyridine (mild base, low epimerization risk).[3]

Part 6: References

  • Dunetz, J. R., et al. (2016).[3][1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12029–12081.[3] Link

  • Patterson, E. A., et al. (2011).[1] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[7] Organic Process Research & Development, 15(3), 515–523. Link

  • Valeur, E., & Bradley, M. (2009).[3][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link

  • PubChem. (2025).[1] Compound Summary: Azetidin-3-ylmethanamine.[1] National Library of Medicine.[1] Link

Sources

Method

Application Note: High-Throughput Derivatization of (1-Ethylazetidin-3-yl)methanamine for Library Synthesis

[1][2] Abstract (1-Ethylazetidin-3-yl)methanamine (CAS 116770-48-0) is a high-value heterocyclic building block used to introduce the azetidine core—a rigid, metabolic stable bioisostere for piperidine and morpholine rin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

(1-Ethylazetidin-3-yl)methanamine (CAS 116770-48-0) is a high-value heterocyclic building block used to introduce the azetidine core—a rigid, metabolic stable bioisostere for piperidine and morpholine rings.[1][2] Despite its utility, the molecule presents specific challenges in library synthesis due to its high polarity, high basicity, and the potential for ring strain-induced instability.[3] This guide provides optimized, field-proven protocols for the derivatization of this scaffold via amide coupling, reductive amination, and sulfonylation.[3] It features a specialized "Catch-and-Release" purification workflow designed to maximize recovery of this polar diamine.[1][2]

Introduction: The Azetidine Advantage

In modern drug discovery, sp³-rich scaffolds are prioritized to improve solubility and reduce off-target effects associated with flat aromatic systems.[1][2] The azetidine ring offers a unique vector for lead optimization:

  • Conformational Control: The 4-membered ring constrains the exit vector of substituents, often locking ligands into bioactive conformations.

  • Basicity Modulation: The ring nitrogen (pKa ~10-11) can form salt bridges with target proteins, while the ethyl substitution improves lipophilicity compared to the naked azetidine.

  • Bioisosterism: It serves as a contracted mimic of piperidines, reducing molecular weight (MW) and often improving metabolic stability by removing labile metabolic soft spots.[4]

Key Challenge: The presence of two basic nitrogen centers (a tertiary ring amine and a primary exocyclic amine) renders the molecule highly polar (low LogP) and difficult to isolate using standard aqueous workups.

Chemical Reactivity Profile

FeaturePropertyImplication for Synthesis
Primary Amine Nucleophilic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Reactive Site: Target for electrophiles (acid chlorides, aldehydes, isocyanates).
Ring Nitrogen Basic Tertiary Amine (

)
Proton Sponge: Will scavenge acid generated during coupling.[2][4] Requires excess base (DIPEA/TEA) in reactions.[1][2]
Ring Strain ~25 kcal/molStability Warning: Avoid strong Lewis acids or extreme heat (>100°C) which may trigger ring opening or polymerization.[1][2][4]
Solubility High Water/MeOH SolubilityWorkup: Standard water/EtOAc extraction often fails.[1][2][4] Product remains in the aqueous phase.[1][2]

Library Synthesis Workflows

General Workflow Diagram

The following flowchart outlines the decision matrix for processing (1-Ethylazetidin-3-yl)methanamine reactions.

G Start Start: (1-Ethylazetidin-3-yl)methanamine Reaction Derivatization Reaction (Amide/Reductive/Sulfonyl) Start->Reaction + Electrophile Check Reaction Complete? Reaction->Check LCMS QC Check->Reaction No (Optimize) Direct Direct Injection (Prep HPLC) Check->Direct High Purity SCX SCX Catch & Release (Recommended) Check->SCX Standard Path LLE DCM/iPrOH Extraction (Alternative) Check->LLE Large Scale Final Final Library Compound Direct->Final SCX->Final LLE->Final

Figure 1: Decision tree for the synthesis and purification of azetidine libraries.

Protocol A: High-Throughput Amide Coupling

This protocol uses HATU, which is robust for aliphatic amines.[1][2][4]

Reagents:

  • Scaffold: 0.2 M stock of (1-Ethylazetidin-3-yl)methanamine in DMA (Dimethylacetamide).

  • Acids: 0.2 M stock of carboxylic acids in DMA.

  • Coupling Agent: 0.2 M HATU in DMA.[1][2]

  • Base: Pure DIPEA (Diisopropylethylamine).[1][2][4]

Step-by-Step Procedure:

  • Dispensing: In a 96-well deep-well plate, add 50 µL of Carboxylic Acid stock (10 µmol, 1.0 equiv).

  • Activation: Add 55 µL of HATU stock (11 µmol, 1.1 equiv) and 5 µL of DIPEA (28 µmol, 2.8 equiv). Shake for 5 minutes.

    • Note: Pre-activation ensures the active ester forms before the amine is added, reducing potential side reactions with the basic azetidine ring.[3]

  • Addition: Add 50 µL of Scaffold stock (10 µmol, 1.0 equiv).

  • Reaction: Seal plate and shake at Room Temperature (RT) for 16 hours.

  • QC: Aliquot 2 µL for LCMS analysis.

    • Success Criterion: >85% conversion.[1][2]

Protocol B: Reductive Amination

Ideal for generating secondary amines.[1][2][4]

Reagents:

  • Scaffold: 0.2 M stock in DCE (Dichloroethane)/MeOH (9:1).

  • Aldehydes: 0.2 M stock in DCE.[1][2][4]

  • Reductant: STAB (Sodium Triacetoxyborohydride) solid or slurry.[1][2]

  • Acid Catalyst: Acetic Acid (AcOH).[1][2][4][5]

Step-by-Step Procedure:

  • Dispensing: Add 50 µL Aldehyde stock (10 µmol) and 50 µL Scaffold stock (10 µmol) to the plate.

  • Acidification: Add 2 µL glacial AcOH. Shake for 30 mins to form the imine.

    • Mechanism:[1][2][5] The formation of the iminium ion is the rate-determining step.[1][2]

  • Reduction: Add 2.5 equivalents of STAB (approx. 5-6 mg solid or dispensed as a slurry in dry DMA).

  • Reaction: Shake at RT for 24 hours.

  • Quench: Add 50 µL of 10% aq. NaHCO₃ to quench excess hydride.[1][2]

Purification Strategy: SCX "Catch and Release"

Due to the high polarity of the product (containing the basic ethyl-azetidine core), standard liquid-liquid extraction often results in low recovery. Strong Cation Exchange (SCX) chromatography is the mandatory method for high-throughput purification.[1][2]

Mechanism: The basic azetidine nitrogen binds to the sulfonic acid resin, allowing non-basic impurities (DMF, excess acids, non-basic starting materials) to be washed away.[3] The product is then "released" using ammonia.[1][2]

Protocol:

  • Loading: Dilute the crude reaction mixture with MeOH (1:1 v/v). Load onto a pre-conditioned SCX cartridge (e.g., 100 mg - 500 mg bed).[1]

  • Catch (Wash): Wash the cartridge with 3-5 column volumes (CV) of MeOH.

    • Result: Impurities elute; Product remains bound.

  • Release (Elution): Elute with 3 CV of 2.0 M NH₃ in MeOH .

    • Critical: The ammonia displaces the azetidine from the sulfonic acid sites.[2][4]

  • Finishing: Concentrate the ammoniacal methanol eluate under vacuum (Genevac or SpeedVac) to obtain the free base.

Alternative LLE (Liquid-Liquid Extraction): If SCX is unavailable, use a "salting out" extraction:

  • Saturate the aqueous phase with NaCl.[1][2]

  • Extract 3x with DCM:Isopropanol (3:1) . Pure DCM is often insufficient to extract polar azetidines.[1][2]

Analytical Quality Control

Standard Reverse Phase (RP) HPLC at acidic pH (Formic acid/TFA) often yields poor retention for these polar molecules, causing them to elute in the void volume.

Recommended Method: High pH Reverse Phase or HILIC.[1][2][5]

  • Column: Waters XBridge C18 (or equivalent) capable of pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4][5]

  • Rationale: At pH 10, the amine is deprotonated (neutral), significantly increasing retention on the C18 column and improving peak shape.[3]

References

  • Azetidine Properties & Stability

    • Vertex Pharmaceuticals.[1][2] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med.[1][2] Chem. Lett. 2021.[1][2][4]

  • General Azetidine Synthesis

    • Organic Syntheses.[1][2][4] "Ethyl 3-(1-azetidinyl)propionate and related azetidine synthesis." Org.[1][2][4][5][6][7][8] Synth. Coll. Vol. 10, p.12.

  • SCX Purification Protocols

    • Biotage Application Note. "How should I purify a complex, polar, amide reaction mixture?"

  • pKa Data for Amines

    • Alfa Chemistry.[1][2] "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."

  • Compound Data

    • PubChem.[1][2][4][8][9] "Azetidin-3-ylmethanamine Compound Summary."

Sources

Technical Notes & Optimization

Troubleshooting

preventing azetidine ring opening during (1-Ethylazetidin-3-yl)methanamine reactions

Case ID: AZT-STAB-001 Subject: Prevention of Azetidine Ring Opening During Functionalization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1] Executive Summary: The "Strain Paradox" We...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-STAB-001 Subject: Prevention of Azetidine Ring Opening During Functionalization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary: The "Strain Paradox"

Welcome to the technical support center. You are working with (1-Ethylazetidin-3-yl)methanamine , a valuable scaffold for introducing metabolic stability and rigid vectors into drug candidates.[1][2]

However, you face a critical thermodynamic challenge: Ring Strain. The azetidine ring possesses approximately 26 kcal/mol of strain energy (compared to ~0 kcal/mol for cyclohexane). This energy acts as a "spring" waiting to release, driving ring-opening reactions.[2]

The Core Rule: The azetidine ring is kinetically stable until it is activated. Activation occurs primarily through two pathways:

  • Quaternization: Alkylation of the ring nitrogen.[2]

  • Protonation: Acidification of the ring nitrogen (formation of an azetidinium ion).

This guide provides the protocols required to navigate these instabilities while successfully reacting the exocyclic methanamine.

Mechanistic Diagnostics (The "Why")

Before troubleshooting, you must understand the failure mode. The diagram below illustrates the specific pathway of ring destruction for your molecule.

AzetidineDestruction Substrate (1-Ethylazetidin-3-yl) methanamine Activated Activated Azetidinium Ion (Highly Unstable) Substrate->Activated Protonation (Reversible) Substrate->Activated Quaternization (Irreversible) Acid Strong Acid (H+) Acid->Activated Electrophile Strong Electrophile (R-X) Electrophile->Activated Opened Linear Byproduct (Ring Opened) Activated->Opened SN2 Attack at C2/C4 (Strain Release) Nu Nucleophile (Cl-, R-NH2, H2O) Nu->Opened

Figure 1: The Activation-Destruction Pathway.[1][2] Note that the ring nitrogen must be positively charged (activated) to become a leaving group for ring opening.

Troubleshooting Protocols & FAQs

Scenario A: Acidic Conditions & Workups

User Issue: "My product decomposes during acid deprotection (e.g., Boc removal) or acid workup."

Technical Analysis: The 1-ethyl group renders the ring nitrogen basic (


).[1] In strong acid (HCl), the nitrogen is protonated. If a small, hard nucleophile (like Chloride, 

) is present, it will attack the C2 or C4 position, snapping the ring open.

Protocol:

  • Avoid HCl: Hydrochloric acid provides both the activator (

    
    ) and the destroyer (
    
    
    
    ).
  • Use TFA (Trifluoroacetic Acid): The trifluoroacetate anion is bulky and non-nucleophilic.[2] It activates the ring but does not attack it.

  • Low Temperature: Perform deprotections at 0°C rather than room temperature.

  • Buffer Immediately: Upon completion, do not concentrate the acidic solution to dryness if possible. Neutralize with mild base (

    
    ) immediately.[2]
    
Acid SystemRisk LevelMechanism of Failure
HCl / Dioxane CRITICAL

acts as nucleophile on protonated ring.[1][2]
HBr / AcOH CRITICAL

is a potent nucleophile; rapid ring opening.[1][2]
TFA / DCM LOW

is non-nucleophilic; ring stays intact.[1][2]
Formic Acid MEDIUM Can cause formylation or reductive ring opening at high T.
Scenario B: Amide Coupling Reactions

User Issue: "I am trying to couple the methanamine to a carboxylic acid, but yields are low and I see side products."

Technical Analysis: The primary amine (methanamine) is your target nucleophile. However, if you use highly reactive electrophiles or insufficient base, the ring nitrogen may interfere.

Protocol:

  • Base Selection: Use steric bases like DIPEA (Diisopropylethylamine) .[2]

    • Why: DIPEA is too bulky to quaternize the ring nitrogen but strong enough to keep the primary amine deprotonated and reactive.

  • Coupling Agent: Use HATU or EDC/HOAt .[2]

    • Caution: Avoid acid chlorides if possible.[2] If you must use them, ensure temperature is -78°C to 0°C.[1][2]

  • Order of Addition: Pre-activate the carboxylic acid with the coupling agent before adding the azetidine amine. This minimizes the time the free amine sits in solution potentially reacting with itself (dimerization).

Scenario C: Purification & Isolation

User Issue: "My compound disappears on the silica column."

Technical Analysis: Standard silica gel is slightly acidic (pH 4-5).[1][2] This acidity is sufficient to protonate the azetidine ring. As the compound moves slowly through the column, the silica surface (acting as a nucleophile) or trace water can open the ring.

Protocol:

  • Basify the Silica: Pre-wash your silica column with 1-5% Triethylamine (Et3N) in your eluent.[2] This neutralizes acidic sites.[2]

  • Eluent Choice: Use DCM/MeOH with 1% NH4OH or 1% Et3N .[2]

  • Alternative: Use Alumina (Basic or Neutral) instead of Silica.[2]

Experimental Workflow: Safe Reductive Amination

One of the most common reactions for this scaffold is reductive amination. This is high-risk because aldehydes are electrophiles that can react with the ring nitrogen.[1][2]

Step-by-Step Guide:

  • Stoichiometry: Use exactly 1.0 equivalent of Aldehyde.[2] Excess aldehyde promotes "double alkylation" or ring interaction.[2]

  • Solvent: Anhydrous DCM or DCE (Dichloroethane).[2]

  • Drying Agent: Add

    
     or molecular sieves.[2]
    
    • Reason: Water promotes hydrolysis/opening.[2]

  • Imine Formation: Stir Aldehyde + Azetidine Amine for 1 hour at room temp before adding reducing agent.

    • Checkpoint: Ensure imine is formed (check via TLC/LCMS) to lock the primary amine.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) .

    • Why STAB? It is milder than NaCNBH3 and does not require acidic pH (cyanoborohydride often requires pH 4-5, which is dangerous for azetidines).

DecisionMatrix Start Start: Functionalizing (1-Ethylazetidin-3-yl)methanamine ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling ReactionType->Amide Reductive Reductive Amination ReactionType->Reductive Deprotection Deprotection ReactionType->Deprotection AmideCond Use HATU/DIPEA Avoid Acid Chlorides Amide->AmideCond ReductiveCond Use STAB (pH neutral) Avoid NaCNBH3 + Acid Reductive->ReductiveCond AcidChoice Acid Choice? Deprotection->AcidChoice UseTFA TFA / DCM (Safe) AcidChoice->UseTFA Preferred UseHCl HCl / Dioxane (Unsafe) AcidChoice->UseHCl Avoid

Figure 2: Decision Matrix for selecting safe reaction conditions.

References

  • Couty, F., & David, O. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479–3490.

  • Doda, K., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones.[1][2] Organic Letters, 21(6), 2001–2005.

  • Kiesewetter, D. O., & Eckelman, W. C. (2004).[3] Radiochemical synthesis of [18F]fluorine-labeled azetidines using azetidinium ions. Journal of Labelled Compounds and Radiopharmaceuticals, 47(13), 953-961.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azetidines. Organic Letters, 12(9), 1944–1947.

  • BenchChem Technical Support. (2025). Azetidine Synthesis Protocols and Stability Data.

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) and perform small-scale pilot reactions before scaling up.

Sources

Optimization

Technical Support Center: Optimizing (1-Ethylazetidin-3-yl)methanamine Amide Couplings

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: (1-Ethylazetidin-3-yl)methanamine (CAS: 116770-48-0) Executive Summary: The "Dual Challenge" Coupling (1-Ethylazetidin-3-yl)methana...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: (1-Ethylazetidin-3-yl)methanamine (CAS: 116770-48-0)

Executive Summary: The "Dual Challenge"

Coupling (1-Ethylazetidin-3-yl)methanamine presents a unique dual challenge compared to standard benzylamine couplings. You are fighting two opposing forces:

  • The Basic Trap: The tertiary nitrogen within the azetidine ring (

    
     ~10.5) is highly basic. It can sequester your carboxylic acid partner as an unreactive salt before the coupling reagent activates it.
    
  • The Stability Trap: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). Exposure to strong acids or high heat during work-up can trigger ring-opening, destroying your product.

This guide provides self-validating protocols to navigate these traps, focusing on T3P® (Propanephosphonic acid anhydride) as the superior reagent class and SCX (Strong Cation Exchange) for isolation.

Module 1: Reaction Optimization (The Chemistry)

The "Basic Trap" Mechanism

The primary cause of low yield is often salt formation rather than slow kinetics. If the azetidine nitrogen protonates, it cannot act as a nucleophile, and the carboxylic acid is deactivated.

ReactionPathway cluster_0 Critical Control Point Acid Carboxylic Acid Salt Unreactive Salt (DEAD END) Acid->Salt Direct mixing (No Base) Activated Activated Ester (Intermediate) Acid->Activated + Coupling Reagent + Base (Excess) Amine Azetidine Amine (Nucleophile) Amine->Salt Product Desired Amide Activated->Product + Amine

Figure 1: The competition between salt formation (red) and productive coupling (green). Pre-activation of the acid is crucial.

Protocol A: The Gold Standard (T3P Coupling)

T3P is recommended over HATU/EDC for this substrate because it drives the reaction to completion even with weak nucleophiles and its by-products are water-soluble, simplifying the difficult work-up associated with polar azetidines.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (1-Ethylazetidin-3-yl)methanamine (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Dissolution: Dissolve the Carboxylic Acid and Base in the solvent at 0°C.

  • Activation: Add T3P solution dropwise. Stir for 20 minutes at 0°C. Note: This pre-forms the active species before the azetidine can trap the acid.

  • Addition: Add the (1-Ethylazetidin-3-yl)methanamine.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Why? T3P reactions are generally cleaner and do not suffer from the "guanidinium" side-products often seen with HATU/slow amines.

Protocol B: The Silver Standard (HATU)

If T3P is unavailable, HATU is the next best choice, but order of addition is non-negotiable.

  • Dissolve Acid (1.0 eq) in DMF/DMA.

  • Add DIPEA (3.0 - 4.0 eq) . Crucial: You must neutralize the acid AND the azetidine ring.

  • Add HATU (1.1 eq). Stir 5 mins.

  • Add Azetidine amine (1.1 eq).

Module 2: Isolation & Purification (The "Solubility Trap")

Issue: The product contains a basic tertiary amine and an amide.[1] It is likely amphiphilic or highly polar. Standard liquid-liquid extraction (DCM/Water) often results in product loss to the aqueous layer or inseparable emulsions.

Solution: Solid Phase Extraction (SCX) . This "Catch and Release" method utilizes the basicity of the azetidine ring to capture the product while washing away non-basic impurities (unreacted acid, coupling reagent byproducts).

Troubleshooting Guide: Purification Logic

PurificationLogic Start Crude Reaction Mixture Decision1 Is the solvent water-miscible? (DMF, DMSO) Start->Decision1 Dilute Dilute with MeOH (1:1) Decision1->Dilute Yes Load Load onto SCX-2 Cartridge (Strong Cation Exchange) Decision1->Load No (DCM/EtOAc) Dilute->Load Wash Wash with MeOH (Elutes non-basic impurities) Load->Wash Elute Elute with 2M NH3 in MeOH (Releases Product) Wash->Elute Evap Evaporate Volatiles Elute->Evap Final Pure Free Base Amide Evap->Final

Figure 2: SCX Catch-and-Release Protocol. This method bypasses aqueous extraction entirely.

SCX Protocol (Step-by-Step):
  • Conditioning: Flush the SCX cartridge (e.g., Isolute SCX-2 or SiliaBond Propylsulfonic Acid) with MeOH.

  • Loading: Load the reaction mixture directly. If using DMF, dilute 1:1 with MeOH to reduce viscosity.

    • Mechanism:[1][2][3][4][5][6][7] The sulfonic acid on the silica protonates the azetidine nitrogen, binding it to the solid phase.

  • Washing: Flush with 3-5 column volumes (CV) of MeOH.

    • Result: Unreacted carboxylic acid, T3P byproducts, and non-basic organics are washed away.

  • Releasing: Flush with 2M

    
     in MeOH.
    
    • Result: The ammonia deprotonates the azetidine, releasing the purified product into the collection flask.

Module 3: Stability & Storage (The "Ring Strain" Trap)

Critical Warning: Azetidines are susceptible to acid-catalyzed ring opening, particularly in the presence of nucleophiles (like chloride or water).

ConditionRisk LevelConsequenceRecommendation
HCl / Dioxane CRITICAL Ring opening to

-chloroamines
AVOID. Use TFA if deprotection is needed elsewhere.
Aqueous Workup (pH < 4) HIGHHydrolysis / Ring OpeningKeep aqueous washes pH > 7.
Storage (Solution) MEDIUMSlow dimerization / PolymerizationStore as a solid or in frozen benzene/DMSO.
Storage (Solid) LOWStable at -20°CStore under Argon/Nitrogen.

Frequently Asked Questions (FAQs)

Q1: My LCMS shows the product mass, but I isolated <10% yield after extraction. Where is it? A: It is likely in your aqueous waste. The azetidine ring makes the molecule highly water-soluble at neutral/acidic pH.

  • Fix: Do not discard the aqueous layer. Basify it to pH 12 (using NaOH) and re-extract with DCM:IPA (3:1). Alternatively, use the SCX protocol described above.[8]

Q2: I see a "Product + 18" peak in the mass spec. Is this a hydrate? A: Likely not. This is often the ring-opened hydrolysis product (amino-alcohol), caused by exposure to acidic water during workup.

  • Fix: Ensure your workup buffers are basic (Sat.

    
    ) and avoid leaving the product in aqueous solution for extended periods.
    

Q3: Can I use EDC/HOBt? A: You can, but yields are historically lower for azetidines compared to T3P or HATU. EDC byproducts (urea) are also harder to separate from polar azetidines than T3P byproducts (water-soluble phosphates).

Q4: Is the amine chiral? Do I need to worry about racemization? A: The (1-Ethylazetidin-3-yl)methanamine itself is achiral (it possesses a plane of symmetry). However, if your carboxylic acid partner is chiral, using T3P/Pyridine is highly recommended as it shows the lowest epimerization rates among standard coupling reagents.

References

  • Dunetz, J. R., et al. (2011).[9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

    • Context: Establishes T3P/Pyridine as the premier method for sensitive amide couplings, minimizing side reactions.
  • Patterson, A. W., et al. (2011). "Protection of Azetidines: Stability and Ring-Opening." Journal of Organic Chemistry. Context: Discusses the susceptibility of azetidine rings to acid-mediated opening. (General reference to azetidine stability principles).
  • Biotage Application Note. (2023). "How should I purify a complex, polar, amide reaction mixture?" Link

    • Context: Validates the SCX "Catch and Release" methodology for purifying amides with basic functionalities.
  • Teledyne ISCO. (2012).[10] "RediSep SCX Column: Purification of high pKa organic compounds." Link

    • Context: Technical guide on using SCX columns for separating basic heterocycles

Sources

Troubleshooting

stability of (1-Ethylazetidin-3-yl)methanamine in acidic conditions

Welcome to the Technical Support Center for (1-Ethylazetidin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (1-Ethylazetidin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting support for your experiments involving this compound. The unique strained four-membered ring of the azetidine core in (1-Ethylazetidin-3-yl)methanamine presents both synthetic opportunities and stability challenges, particularly in acidic environments.[1][2] This guide is structured to address the most common issues you may encounter.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Rapid Degradation of (1-Ethylazetidin-3-yl)methanamine in Acidic Media

Symptoms:

  • Disappearance or significant decrease of the parent compound peak in HPLC analysis over a short period.

  • Emergence of new, unidentified peaks in the chromatogram.

  • Inconsistent results in bioassays or other downstream applications.

Root Cause Analysis:

The primary cause of instability for (1-Ethylazetidin-3-yl)methanamine in acidic conditions is the acid-catalyzed cleavage of the strained azetidine ring. The nitrogen atom in the azetidine ring becomes protonated, which significantly enhances the ring's susceptibility to nucleophilic attack by water or other nucleophiles present in the medium.[1][2] This leads to ring-opening and the formation of degradation products.

dot

Caption: Acid-catalyzed degradation pathway of the azetidine ring.

Solutions:

  • pH Control:

    • Recommendation: Whenever possible, maintain the pH of your solutions at neutral or slightly basic conditions (pH 7.0-8.0).

    • Causality: By minimizing the concentration of protons, you reduce the extent of azetidine nitrogen protonation, thereby decreasing the rate of ring-opening.

  • Buffer Selection:

    • Recommendation: Utilize a robust buffering system to maintain a stable pH. Phosphate or borate buffers are often suitable.

    • Causality: A stable pH environment prevents transient drops in pH that could accelerate degradation.

  • Temperature Management:

    • Recommendation: Conduct your experiments at the lowest feasible temperature.

    • Causality: Chemical reactions, including degradation pathways, are generally slower at lower temperatures.

  • Use of Hydrochloride Salt:

    • Recommendation: (1-Ethylazetidin-3-yl)methanamine is often supplied as a hydrochloride salt. While this enhances solubility, be mindful of the acidic nature of the resulting solution.

    • Causality: Dissolving the hydrochloride salt in an unbuffered aqueous solution will result in an acidic pH. Neutralization or buffering is recommended for stability-sensitive applications.

Issue 2: Inconsistent Quantification by HPLC

Symptoms:

  • Poor peak shape (tailing or fronting) for the analyte.

  • Shifting retention times.

  • Non-linear standard curves.

Root Cause Analysis:

These issues can stem from interactions between the basic amine functionalities of (1-Ethylazetidin-3-yl)methanamine and the stationary phase of the HPLC column, or from on-column degradation.

Solutions:

  • Mobile Phase Optimization:

    • Recommendation: Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

    • Causality: TEA will competitively bind to active sites on the silica-based stationary phase, reducing peak tailing of the basic analyte.

    • Alternative: Utilize a mobile phase with a pH that ensures the analyte is in a consistent protonation state.

  • Column Selection:

    • Recommendation: Employ a column specifically designed for the analysis of basic compounds, such as a base-deactivated C18 column or a column with a different stationary phase (e.g., polymer-based).

    • Causality: These columns have fewer exposed silanol groups, minimizing undesirable secondary interactions.

  • Sample Diluent:

    • Recommendation: Dissolve and dilute your samples in the initial mobile phase composition.

    • Causality: This ensures that the sample environment is compatible with the mobile phase, leading to better peak shape and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of (1-Ethylazetidin-3-yl)methanamine in acidic conditions?

A1: The primary degradation pathway is the acid-catalyzed ring-opening of the azetidine ring. This would likely result in the formation of a substituted 3-amino-1-propanol derivative. The exact structure would depend on the nucleophile that attacks the protonated azetidine. In an aqueous acidic solution, water would be the nucleophile.

Q2: How should I store (1-Ethylazetidin-3-yl)methanamine to ensure its long-term stability?

A2: For long-term storage, it is recommended to store the compound as a solid, preferably as its hydrochloride salt, in a tightly sealed container at low temperatures (2-8°C or -20°C) and protected from light and moisture.[3][4] If you need to store it in solution, prepare the solution fresh whenever possible. If short-term storage in solution is necessary, use an aprotic solvent or a buffered aqueous solution at neutral or slightly basic pH and store at low temperatures.

Q3: Can I use (1-Ethylazetidin-3-yl)methanamine in a formulation with acidic excipients?

A3: This is not recommended without careful formulation development and stability testing. The acidic excipients will likely accelerate the degradation of the azetidine ring. If acidic conditions are unavoidable, consider formulation strategies such as:

  • Microencapsulation: Encapsulating the (1-Ethylazetidin-3-yl)methanamine to create a physical barrier between it and the acidic environment.

  • Use of a less acidic salt form: If other salt forms are available, they may offer better stability.

  • Lyophilization: To minimize degradation in the solid state.

Q4: What analytical techniques are best for monitoring the stability of (1-Ethylazetidin-3-yl)methanamine?

A4: A combination of techniques is often most effective:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: This is a workhorse technique for quantifying the parent compound and detecting the appearance of degradation products.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of potential degradation products, which aids in their structural elucidation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, confirming their identity.[9][10]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of (1-Ethylazetidin-3-yl)methanamine in acidic conditions.

Objective: To intentionally degrade the compound to identify potential degradation products and understand its stability profile.

Materials:

  • (1-Ethylazetidin-3-yl)methanamine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of (1-Ethylazetidin-3-yl)methanamine in water at a concentration of 1 mg/mL.

    • In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M HCl. This will be your acid-stressed sample.

    • Prepare a control sample by adding 1 mL of the stock solution to 9 mL of water.

  • Stress Conditions:

    • Incubate both the stressed and control samples at a controlled temperature (e.g., 60°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from both the stressed and control samples.

    • Immediately neutralize the aliquot from the stressed sample with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

    • Dilute the samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the peak area of the parent compound and the formation of any new peaks.

Data Interpretation:

Time (hours)Parent Compound (% Remaining) - ControlParent Compound (% Remaining) - Acid Stressed
0100100
299.885.2
499.572.1
899.255.8
2498.525.3

dot

Caption: Workflow for a forced degradation study.

References

Sources

Optimization

Technical Support Center: Storage and Handling of (1-Ethylazetidin-3-yl)methanamine

Welcome to the technical support guide for (1-Ethylazetidin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1-Ethylazetidin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Below you will find frequently asked questions and troubleshooting guides based on established principles of chemical stability for small amine compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (1-Ethylazetidin-3-yl)methanamine?

To minimize degradation, (1-Ethylazetidin-3-yl)methanamine should be stored under controlled conditions that protect it from heat, light, and atmospheric exposure. The recommended storage protocols are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential thermal degradation and other chemical reactions.[1]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Prevents oxidative degradation and reaction with atmospheric carbon dioxide.[2]
Light Protect from light (Amber vial)Minimizes light-induced degradation (photolysis).[3]
Container Tightly sealed, appropriate container (e.g., amber glass vial with a secure cap)Prevents exposure to moisture and atmospheric gases.[3][4][5] Opened containers must be carefully resealed.[1]
Q2: Why are these specific storage conditions necessary? What are the main degradation pathways?

(1-Ethylazetidin-3-yl)methanamine, as a primary amine with a strained azetidine ring, is susceptible to several degradation pathways. The recommended storage conditions are designed to mitigate these reactions:

  • Oxidative Degradation : This is a primary concern for many amines.[6] In the presence of oxygen, the lone pair of electrons on the nitrogen atom can be abstracted, or hydrogen can be abstracted from a carbon atom adjacent to the nitrogen, forming amine radicals.[6][7] These radicals can then participate in a cascade of reactions, leading to a variety of impurities and a decrease in the compound's purity. Storing under an inert atmosphere directly addresses this vulnerability.

  • Thermal Degradation : Although more common at elevated temperatures, such as during a chemical reaction's workup, slow thermal degradation can occur over long periods even at room temperature.[8] For primary amines, this can involve complex pathways, including carbamate formation.[9][10] Refrigeration is the most effective way to minimize this.

  • Reaction with Carbon Dioxide : Primary amines can react with atmospheric CO2 to form carbamates.[2] While this is often a reversible process, it can lead to the formation of ureas and other degradation products over time, especially in the presence of moisture.[9] Storing in a tightly sealed container under an inert atmosphere minimizes exposure to CO2.

Q3: How long can I expect (1-Ethylazetidin-3-yl)methanamine to remain stable?

The shelf life of (1-Ethylazetidin-3-yl)methanamine is highly dependent on the storage conditions. When stored as recommended (refrigerated, under inert gas, and protected from light), the compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for over a year or if it is being used in a critical application.

Q4: Is it mandatory to handle this compound under an inert atmosphere every time I use it?

For optimal stability and to prevent incremental degradation, handling under an inert atmosphere is strongly recommended, especially if the compound will be stored again after use.[2] If you are using the entire amount at once, briefly handling it in the air is less critical, but for long-term storage, minimizing exposure to air and moisture is key. This is particularly important as some amines are sensitive to both air and moisture.[1][2]

Q5: What materials should I use for storing and handling (1-Ethylazetidin-3-yl)methanamine?
  • Compatible Materials : Borosilicate glass (like Pyrex®) is an excellent choice for storage containers. For seals, PTFE-lined caps are recommended to ensure an inert and tight seal. Stainless steel spatulas and needles are appropriate for handling.

  • Incompatible Materials : Avoid storing the compound in containers made of reactive metals. Also, be cautious with certain types of plastics, as plasticizers can leach into the sample, or the plastic itself may be permeable to air and moisture. Strong oxidizing agents are chemically incompatible and should never be stored with the compound.[11]

Part 2: Troubleshooting Guide

This section addresses common issues that may indicate degradation of (1-Ethylazetidin-3-yl)methanamine.

Issue 1: The compound, which should be a clear liquid, has developed a yellow or brown tint.
  • Plausible Cause : Color change is a frequent indicator of oxidative degradation. Amine oxidation often produces colored byproducts.

  • Recommended Action :

    • Do not assume the material is still suitable for your experiment.

    • Assess the purity of the compound using an appropriate analytical method (see protocol below).

    • If the purity is compromised, it is advisable to use a fresh, un-degraded lot of the compound for your research to ensure the validity of your results.

Issue 2: My reaction is giving low yields or unexpected side products, and I suspect the starting material.
  • Plausible Cause : If (1-Ethylazetidin-3-yl)methanamine has degraded, its effective concentration is lower, which can lead to reduced yields. Furthermore, the degradation products can potentially interfere with your reaction, causing the formation of unforeseen side products.

  • Recommended Action :

    • Confirm the purity of your starting material. It is crucial to validate the integrity of all reagents before troubleshooting other experimental parameters.

    • Follow the protocol below to perform a quick purity assessment.

Protocol: How to Assess the Purity of (1-Ethylazetidin-3-yl)methanamine

If you suspect degradation, you can use the following standard analytical techniques to verify the purity of your sample.

1. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective : To separate the parent compound from any non-volatile degradation products and confirm their mass.

  • Methodology :

    • Prepare a dilute solution of your compound in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a gradient elution, for example, from 5% to 95% acetonitrile in water with 0.1% formic acid.

    • Monitor the eluent using both a UV detector (if the compound or impurities have a chromophore) and a mass spectrometer.

  • Interpreting the Results :

    • A pure sample should show a single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for (1-Ethylazetidin-3-yl)methanamine.

    • The presence of additional peaks indicates impurities. The mass spectrometer can help in the tentative identification of these degradation products.

2. Analysis by ¹H NMR Spectroscopy

  • Objective : To get a detailed structural profile of the sample.

  • Methodology :

    • Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire a proton (¹H) NMR spectrum.

  • Interpreting the Results :

    • Compare the obtained spectrum with a reference spectrum of a pure sample.

    • Degradation will be indicated by the appearance of new signals or a change in the integration of existing signals relative to a stable internal standard.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the key environmental factors that can lead to the degradation of (1-Ethylazetidin-3-yl)methanamine.

Potential Degradation Pathways A (1-Ethylazetidin-3-yl)methanamine (Pure Compound) B Oxidized Products (e.g., Amides, Aldehydes) A->B C Carbamates / Ureas A->C D Thermally Degraded Products A->D O2 Oxygen (O₂) O2->B Oxidative Degradation CO2 Carbon Dioxide (CO₂) CO2->C Reaction with CO₂ Heat Heat (Δ) Heat->D Thermal Degradation

Caption: Key factors leading to the degradation of (1-Ethylazetidin-3-yl)methanamine.

References

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky. [Link]

  • Amine Degradation. Climate - Sustainability Directory. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. [Link]

  • Deamination mechanism of primary amines. ResearchGate. [Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy - Oxford Academic. [Link]

  • Safety Data Sheet. Uno-X. [Link]

  • Safety Data Sheet. Lonza Bioscience. [Link]

  • Azetidines. American Elements. [Link]

  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. [Link]

  • Safety Data Sheet - Azetidin-3-ylmethanol. Angene Chemical. [Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer. [Link]

  • New Insights into the Degradation Path of Deltamethrin. MDPI. [Link]

  • 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride. PubChem. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for (1-Ethylazetidin-3-yl)methanamine Reactions

Welcome to the technical support center for optimizing reactions with (1-Ethylazetidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with (1-Ethylazetidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection to enhance reaction outcomes. By understanding the interplay between the unique structural features of this amine and various solvent properties, you can effectively troubleshoot common issues and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (1-Ethylazetidin-3-yl)methanamine that influence solvent selection?

A1: (1-Ethylazetidin-3-yl)methanamine possesses two key features that dictate its reactivity and solubility, and thus the choice of solvent:

  • A Primary Amine (-CH₂NH₂): This group is nucleophilic and basic, readily participating in reactions like acylation, alkylation, and reductive amination.[1][2] The lone pair of electrons on the nitrogen is central to its chemical behavior.

  • A Strained Azetidine Ring: This four-membered nitrogen-containing heterocycle has significant ring strain (approximately 25.2 kcal/mol), which makes it susceptible to ring-opening under certain conditions, particularly acidic ones.[3][4]

The combination of a polar primary amine and the ethyl-substituted azetidine ring results in a molecule with high polarity and potential water solubility.

Q2: How does solvent polarity affect reactions with this amine?

A2: Solvent polarity is a critical parameter. For SN2 reactions, such as N-alkylation with an alkyl halide, polar aprotic solvents are generally preferred.[5][6] These solvents can solvate the cation (the counter-ion of the base) but do not strongly solvate the amine nucleophile, leaving it more "naked" and reactive. In contrast, polar protic solvents can form hydrogen bonds with the amine, creating a solvent cage that hinders its nucleophilicity and slows the reaction rate.[5][7]

Q3: What is the general starting point for solvent selection for a new reaction with this amine?

A3: A good starting point is to consider the class of reaction you are performing and consult the literature for analogous transformations of primary amines. For many common reactions, a selection of polar aprotic solvents is often a reliable choice.

Reaction TypeRecommended Starting Solvents
N-Acylation Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
N-Alkylation N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)[8][9]
Reductive Amination Methanol (MeOH), Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[10][11]
Amide Coupling N,N-Dimethylformamide (DMF), Dichloromethane (DCM), 2-Methyltetrahydrofuran (2-MeTHF)[12][13]

Q4: Can water be used as a solvent?

A4: Yes, for certain reactions, water can be a surprisingly effective and green solvent, particularly for some N-acylation and amide bond formations.[14][15][16] The use of water is highly dependent on the solubility of all reactants and reagents. Given the polar nature of (1-Ethylazetidin-3-yl)methanamine, it may have sufficient water solubility for such reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion in N-Alkylation Reactions

Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting amine after a significant reaction time.

Potential Causes & Solutions:

  • Cause: Inappropriate solvent choice leading to poor solubility of reactants or hindering of the nucleophile.

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents are excellent for SN2 reactions involving primary amines and can help to solubilize a wide range of reactants.[8][9] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Cause: The base used is not strong enough or is insoluble in the reaction medium.

    • Solution: Consider using a stronger base like cesium carbonate or cesium hydroxide, which have been shown to be effective in promoting selective mono-alkylation of primary amines, particularly in DMF.[8][17]

  • Cause: The leaving group on the electrophile is not sufficiently reactive.

    • Solution: If using an alkyl chloride, consider converting it to the corresponding bromide or iodide, which are better leaving groups.

Issue 2: Formation of Side Products (Di-alkylation, Ring Opening)

Symptoms: Multiple spots on TLC or peaks in LC-MS corresponding to undesired products.

Potential Causes & Solutions:

  • Cause: Over-alkylation (di-alkylation) of the primary amine. This is a common issue with reactive primary amines.[18]

    • Solution:

      • Stoichiometry Control: Use a slight excess of the amine relative to the alkylating agent.

      • Solvent and Base: Employing sterically hindered bases or specific solvent/base combinations like cesium hydroxide in DMF can promote mono-alkylation.[17]

  • Cause: Azetidine ring-opening. The strained ring can be opened by nucleophiles, especially under acidic conditions which can be generated in situ.[4][19]

    • Solution:

      • Avoid Acid: Ensure the reaction conditions are basic or neutral. Avoid strong acids.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Solvent Choice: Less polar solvents may sometimes disfavor side reactions that proceed through charged intermediates.

Issue 3: Incomplete Imine Formation in Reductive Amination

Symptoms: In a one-pot reductive amination, the starting amine and/or carbonyl compound are still present at the end of the reaction.

Potential Causes & Solutions:

  • Cause: The equilibrium for imine formation is unfavorable. This step generates water, which can push the equilibrium back to the starting materials.

    • Solution:

      • Dehydrating Agent: Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water as it is formed.[10]

      • Solvent: A non-protic solvent like DCM or DCE is often preferred for the imine formation step.

      • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can promote imine formation.[20] However, be cautious due to the potential for azetidine ring instability in acidic conditions.[19]

  • Cause: The reducing agent is added prematurely.

    • Solution: Allow sufficient time for imine formation before adding the reducing agent. Monitor this step by TLC or NMR.[20]

Issue 4: Difficult Product Isolation and Purification

Symptoms: The product is difficult to extract from the aqueous phase during workup, or it streaks on a silica gel column.

Potential Causes & Solutions:

  • Cause: The product amine is highly polar and water-soluble.

    • Solution:

      • Workup Strategy: During workup, after basifying the aqueous layer, extract with a more polar solvent like a mixture of dichloromethane and isopropanol. Salting out by adding a large amount of NaCl or K₂CO₃ to the aqueous layer can also drive the amine into the organic phase.

      • Alternative Purification: Consider using an amine-functionalized silica gel for chromatography, which can prevent the strong interactions that cause streaking on standard silica.[21] Another approach is to convert the amine to a less polar derivative (e.g., a Boc-carbamate), purify it, and then deprotect.

  • Cause: Residual polar aprotic solvent (e.g., DMF, DMSO) is contaminating the product.

    • Solution: These high-boiling point solvents can be removed by washing the organic layer multiple times with water or brine during the workup. For DMF, washing with a dilute LiCl solution can be particularly effective.

Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation in DMF

This protocol is a starting point for the selective mono-N-alkylation of (1-Ethylazetidin-3-yl)methanamine.

  • To a solution of (1-Ethylazetidin-3-yl)methanamine (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add cesium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.0 equivalent) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Reductive Amination

This two-step, one-pot procedure is effective for a wide range of aldehydes and ketones.

  • Dissolve (1-Ethylazetidin-3-yl)methanamine (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in dichloromethane (DCM, 0.2 M).

  • Add molecular sieves (4Å) and stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.[10]

Data Summary: Solvent Effects on Reaction Yields

The following table summarizes literature data on the effect of solvents on common amine reactions. While not specific to (1-Ethylazetidin-3-yl)methanamine, these trends are highly informative.

Reaction TypeSolventTypical Yield (%)Reference
N-Acylation of Aniline Solvent-free92[22]
THF90[22]
CH₂Cl₂85[22]
Amide Bond Formation Water95[15]
Tetrahydrofuran80[15]
Acetonitrile78[15]

Visual Guides

Logical Flow for Solvent Selection

This diagram outlines the decision-making process for selecting an appropriate solvent system.

Solvent_Selection_Workflow Start Define Reaction Type (e.g., Alkylation, Acylation) Check_Solubility Are all reactants soluble in common aprotic solvents (DCM, THF, ACN)? Start->Check_Solubility Select_Aprotic Start with Polar Aprotic Solvent (e.g., DMF, DMSO, ACN) Check_Solubility->Select_Aprotic Yes Consider_Protic Consider Polar Protic Solvent (e.g., MeOH, EtOH) or Water Check_Solubility->Consider_Protic No Run_Test Run small-scale test reaction Select_Aprotic->Run_Test Consider_Protic->Run_Test Analyze Analyze results: - Conversion - Side Products - Workup ease Run_Test->Analyze Troubleshoot Troubleshoot based on issue (See Guide Above) Analyze->Troubleshoot Issues found Optimize Optimize conditions: - Temperature - Concentration - Additives Analyze->Optimize Good result Troubleshoot->Run_Test Scale_Up Scale-up reaction Optimize->Scale_Up

Caption: Decision workflow for solvent optimization.

Troubleshooting Pathway for Low Yield

This diagram provides a logical pathway for addressing low reaction yields.

Troubleshooting_Yield cluster_SM_Unchanged Cause: No Reaction cluster_SM_Consumed Cause: Side Reactions / Decomposition Start {Low Yield Observed} Check_SM Starting Material (SM) Unchanged? SM Consumed, Low Product? Start->Check_SM Solubility Improve Solubility (Switch to DMF/DMSO) Check_SM:f0->Solubility Side_Products Identify Side Products (NMR, MS) Check_SM:f1->Side_Products Reactivity Increase Reactivity - Higher Temp - Stronger Base - Better Leaving Group Solubility->Reactivity Decomposition Check for Ring Opening - Avoid Acid - Lower Temperature Side_Products->Decomposition Purification_Loss Optimize Workup - Adjust pH - Use different extraction solvent Decomposition->Purification_Loss

Sources

Optimization

handling hygroscopic nature of (1-Ethylazetidin-3-yl)methanamine salts

Technical Support Center: (1-Ethylazetidin-3-yl)methanamine Salts A Senior Application Scientist's Guide to Handling Hygroscopicity Welcome to the technical support center for (1-Ethylazetidin-3-yl)methanamine and its sa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Ethylazetidin-3-yl)methanamine Salts

A Senior Application Scientist's Guide to Handling Hygroscopicity

Welcome to the technical support center for (1-Ethylazetidin-3-yl)methanamine and its salts. As a key azetidine-containing building block in drug development, its proper handling is critical for reproducible and successful synthesis. The salt forms, particularly the dihydrochloride, are frequently used to improve stability and ease of handling over the freebase. However, these salts are often highly hygroscopic—they readily attract and absorb moisture from the atmosphere[1][2].

This guide is designed to provide you, our fellow researchers and scientists, with practical, in-depth solutions to the challenges posed by this hygroscopic nature. We will move beyond simple instructions to explain the underlying principles, ensuring your experimental success through a foundation of scientific understanding.

Core Principles: Understanding the "Why" of Hygroscopicity

Before troubleshooting, it's crucial to understand the mechanism. Amine salts, like (1-Ethylazetidin-3-yl)methanamine dihydrochloride, are ionic compounds. The charged amine and chloride ions have a strong affinity for the polar water molecules present in the ambient air[3]. This interaction can lead to several states:

  • Adsorption: Water molecules coat the surface of the salt crystals.

  • Absorption: Water molecules are drawn into the bulk of the solid.

  • Hydrate Formation: Water molecules become incorporated into the crystal lattice, forming a new, stable crystalline structure (a hydrate)[4].

  • Deliquescence: The compound absorbs so much moisture that it dissolves into a saturated aqueous solution[5].

This absorbed water is not merely a passive contaminant; it can alter the compound's physical properties, affect its reactivity, and, most critically, lead to inaccurate measurements and non-stoichiometric reactions[6].

Troubleshooting Guide

This section addresses the most common issues encountered in the lab.

Question 1: "My balance reading is constantly increasing while weighing the salt, and the powder looks like it's 'melting' on the weigh paper. How can I get an accurate weight?"

Cause: This is the classic sign of a highly hygroscopic or deliquescent compound. The continuous increase in mass is the real-time absorption of atmospheric moisture by the sample[7]. The "melting" appearance is the salt dissolving in the water it has absorbed from the air[8].

Solution:

  • Speed and Environment are Key: The primary goal is to minimize the sample's exposure to ambient air.

    • Work Quickly: Have all materials (spatula, flasks, solvent) ready before opening the reagent bottle. Measure the reagent quickly and seal the container immediately[2][9].

    • Use a Controlled Atmosphere: The most reliable method is to handle the salt inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon)[8][10]. This environment eliminates the source of the problem—water vapor.

    • Weighing Vessel Choice: Avoid open weigh paper. Instead, use a glass vial or a flask with a cap or septum[7]. Weigh the empty, capped vessel, add the solid inside the controlled atmosphere, re-cap, and take the final weight. This "weighing-by-difference" approach is highly accurate.

  • The Stock Solution Method (for small quantities): When high accuracy is needed for small masses where a balance may be less precise, making a stock solution is a superior technique[8].

    • In a controlled atmosphere, weigh a larger, more accurate mass of the salt (e.g., 100 mg) directly into a volumetric flask.

    • Dissolve it in a suitable anhydrous solvent to a known volume (e.g., 10.0 mL).

    • You can now accurately dispense precise amounts of the compound via a syringe or pipette.

Question 2: "The powder in my newly opened bottle of (1-Ethylazetidin-3-yl)methanamine dihydrochloride is clumpy and not a free-flowing solid. Is it contaminated?"

Cause: This "caking" or clumping is a direct result of moisture absorption during previous handling or from micro-leaks in the packaging over time. The absorbed water acts as a binder between particles. While not necessarily "contaminated" in the sense of a chemical impurity, its water content is no longer negligible.

Solution:

  • Assume Water is Present: Do not assume the material is anhydrous. The mass of the material is a sum of the amine salt and an unknown amount of water. Using it "as is" without accounting for the water will lead to adding fewer moles of your reagent than intended.

  • Quantify the Water: The most rigorous approach is to determine the water content. The gold standard for this is Karl Fischer (KF) titration, which is a chemical method highly specific for water[11][12]. Alternatively, Loss on Drying (LOD) can give an estimate, but it will also measure any other volatile impurities, not just water[13]. (See Protocol 2 for details on KF Titration).

  • Adjust Stoichiometry: Once you have a percentage of water content (e.g., KF analysis shows 5% w/w water), you must adjust your calculations. To obtain 100 mg of the pure amine salt, you would need to weigh out: Mass_to_weigh = Desired_Mass / (1 - water_fraction) Mass_to_weigh = 100 mg / (1 - 0.05) = 105.3 mg

  • Break Up Clumps (If Necessary): The clumps can be gently broken up with a clean, dry spatula inside a glove box or a low-humidity environment to facilitate handling.

Question 3: "My reaction yield is inconsistent when using this amine salt, even though I weigh it carefully. What could be the cause?"

Cause: Inconsistent reaction outcomes are often traced back to the hygroscopic nature of a starting material.

  • Variable Water Content: The primary culprit is the variable amount of water being introduced into the reaction. If the bottle is opened on a humid day versus a dry day, the amount of absorbed moisture can differ significantly, altering the true molar quantity of the amine being added[1].

  • Reaction Inhibition/Side Reactions: The absorbed water is a reagent. In moisture-sensitive reactions (e.g., those using Grignard reagents, organolithiums, or certain coupling catalysts), the water will consume the active reagent, quench catalysts, or promote hydrolysis of intermediates, leading to lower and variable yields[14]. The reactivity of some species is also highly dependent on the degree of water solvation[15][16].

Solution:

  • Standardize Handling: Implement a strict, standardized protocol for handling the salt for all experiments. All weighing and dispensing should occur in a controlled inert atmosphere (glove box)[10].

  • Use Freshly Opened or Properly Stored Material: Whenever possible, use a new bottle or a bottle that has been rigorously stored in a desiccator with a functioning desiccant.

  • Prepare a Stock Solution: As mentioned in Q1, preparing a larger batch of a stock solution in an anhydrous solvent and storing it under an inert atmosphere can provide consistency across multiple reactions[17]. The concentration of this stock can be precisely determined once via titration if needed.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for (1-Ethylazetidin-3-yl)methanamine salts? A: To minimize water absorption, store the container tightly sealed in a "dry place." The USP defines a dry place as one that does not exceed an average relative humidity (RH) of 40%[18]. The most practical way to achieve this in a lab is to place the manufacturer's bottle inside a desiccator cabinet or a glass desiccator containing an active desiccant (e.g., silica gel, Drierite™). For long-term stability, refrigeration (2-8 °C) is often recommended for amines, but ensure the container is brought to room temperature before opening to prevent condensation of moisture on the cold solid.

Q: Can I dry the salt in an oven if it has absorbed moisture? A: This is risky and generally not recommended without specific stability data. While you can remove adsorbed water by heating under vacuum, there is a significant risk of thermal degradation, especially with complex organic molecules. Furthermore, if the material has formed a stable hydrate, simply heating it may not be sufficient to remove the water or could lead to decomposition[2][19]. The preferred method is to quantify the water content and adjust your weighing accordingly.

Q: Does the absorbed water affect the stability or reactivity of the amine itself? A: Yes. Beyond interfering with moisture-sensitive reactions, water can impact the amine's stability. While amine salts are generally more stable than freebases, the presence of water can facilitate hydrolytic degradation pathways or alter the pH of the local environment on the solid's surface. In some non-aqueous systems, the absence of water can paradoxically increase the degradation rate of certain amine types by enhancing the nucleophilicity of anions that are no longer solvated[15][16].

Data & Workflow Visualization

Storage Condition Guidelines
Storage MethodRelative Humidity (RH)TemperatureEfficacy & Best Use Case
Standard Lab BenchAmbient (Variable)Ambient (Variable)Not Recommended. High risk of significant water uptake.
Sealed Container in CabinetAmbient (Variable)Ambient (Variable)Poor. Minimal protection. Only suitable for non-hygroscopic materials.
Desiccator (with active desiccant)< 20%Room TemperatureGood. Provides a dry environment for routine use. Check desiccant regularly.
Inert Atmosphere Glove Box< 1%Room TemperatureExcellent. The gold standard for handling and weighing, eliminating moisture exposure.
Refrigerator (2-8°C)Ambient (in bottle)LowGood for Long-Term. Slows degradation but MUST be warmed to RT before opening.
Workflow for Handling a New Hygroscopic Reagent

G A Receive and Inspect (1-Ethylazetidin-3-yl)methanamine Salt B Is the solid a free-flowing powder? A->B C Store immediately in a desiccator. B->C Yes D Solid is clumped or appears 'wet'. B->D No J Weigh quickly on an analytical balance. C->J E Transfer entire bottle to glove box. D->E F Weigh sample for Karl Fischer (KF) Titration. E->F G Determine Water Content (% w/w) F->G H Store bottle in desiccator inside glove box. G->H I For use, weigh in glove box and adjust mass for water content. H->I K Proceed with experiment. I->K J->K

Caption: Decision workflow for handling a new bottle of a hygroscopic salt.

Experimental Protocols

Protocol 1: Accurate Weighing & Stock Solution Preparation in a Controlled Atmosphere

Objective: To accurately weigh a hygroscopic solid and prepare a stock solution of known concentration.

Environment: Inert atmosphere glove box (<1% O₂, <1 ppm H₂O).

Materials:

  • (1-Ethylazetidin-3-yl)methanamine salt

  • Spatula

  • Analytical balance (located inside the glove box)

  • Class A volumetric flask (e.g., 10.00 mL) with a stopper or septum cap

  • Anhydrous solvent (e.g., DMSO, DMF, CH₃CN, previously dried over molecular sieves)

  • Syringes and needles for solvent transfer

Procedure:

  • Preparation: Introduce all necessary materials (reagent bottle, flask, spatula, etc.) into the glove box antechamber and purge according to standard procedure. Allow materials to equilibrate to the glove box atmosphere for at least 30 minutes.

  • Tare the Flask: Place the empty volumetric flask with its stopper on the analytical balance and tare the weight.

  • Dispense the Solid: Remove the flask from the balance. Carefully open the reagent bottle and, using the spatula, add the approximate target mass of the salt to the flask. Do not try to hit the exact weight by tapping over the balance, as this can cause spills. Add solid away from the balance.

  • Final Weight: Place the flask with the solid and stopper back on the balance. Record the exact mass of the solid added.

  • Dissolution: Using a syringe, carefully add the anhydrous solvent to the flask, ensuring all solid is washed down from the neck. Swirl gently to dissolve the solid completely.

  • Dilution to Volume: Once dissolved, continue adding the anhydrous solvent until the meniscus reaches the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask clearly with the compound name, exact concentration (e.g., mg/mL or Molarity), solvent, and date. Store within the glove box or in a sealed container suitable for anhydrous solutions.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To precisely quantify the water content (w/w %) of a hygroscopic solid.

Instrumentation: Volumetric or Coulometric Karl Fischer Titrator. (Coulometric is preferred for very low water content, <1%).

Materials:

  • (1-Ethylazetidin-3-yl)methanamine salt

  • Anhydrous methanol or other suitable solvent compatible with the sample and KF reagents

  • KF Titrator and reagents (e.g., Hydranal™)

  • Gas-tight syringe for sample introduction

Procedure:

  • Instrument Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration cell must be conditioned to a dry, stable endpoint (low drift).

  • Sample Preparation (in a glove box): a. Accurately weigh approximately 50-100 mg of the hygroscopic salt into a clean, dry, tared vial. Record the exact mass (m_sample). b. Using a syringe, add a precise volume of anhydrous methanol to the vial to dissolve the sample completely.

  • Titration: a. Determine the water content of the solvent blank by injecting a known volume of the anhydrous methanol into the KF cell and titrating to the endpoint. b. Quickly uncap the sample vial and draw a precise aliquot (e.g., 1.0 mL) of the sample solution into the gas-tight syringe. c. Inject the sample solution into the KF titration cell. d. The instrument will automatically titrate the water present and report the mass of water in the aliquot (m_water).

  • Calculation: a. Calculate the total mass of water in the original dissolved sample. b. The water content percentage is calculated as: % H₂O (w/w) = (m_water / m_sample_in_aliquot) * 100

This protocol provides the true water content, allowing for highly accurate stoichiometric calculations in subsequent experiments.

References

  • GenFollower. (2026, January 30).
  • Sussex Damp Experts. Hygroscopic Salts.
  • University of Rochester, Department of Chemistry. Weighing Reactants and Reagents.
  • Mettler Toledo.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Quora. (2014, July 13). Does hygroscopicity increase or decrease solubility?.
  • Designing Buildings Wiki. (2019, June 25). Hygroscopic Salts.
  • Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Saal, C. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review.
  • Timberwise. What Are Hygroscopic Salts And How Can They Affect Walls?.
  • ResolveMass Labor
  • Varcoe, J. R., et al. (2017, May 2). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications.
  • Labcompare.com. (2023, April 14).
  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • Precisa. Measuring Moisture Content in 3 Easy Steps.
  • USP-NF. (2017, April 28). <659> Packaging and Storage Requirements.
  • Kett. Learn the Six Methods For Determining Moisture.
  • ResearchGate. (2017, May 2).
  • Fytianos, K., et al. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • Sigma-Aldrich. (1-Methylazetidin-3-yl)methanamine.
  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate)
  • Pishnamazi, M., et al. (2023, November 9).
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Saturated N-Heterocycles in Drug Design: (1-Ethylazetidin-3-yl)methanamine vs. Pyrrolidine Analogs

Introduction In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds, prized for their ability to impart three-dimensionality, modulate physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds, prized for their ability to impart three-dimensionality, modulate physicochemical properties, and serve as key pharmacophoric elements. Among these, the five-membered pyrrolidine ring is a well-established and ubiquitous feature, found in over 20 FDA-approved drugs.[1][2][3] Its chemical tractability and conformational flexibility have made it a mainstay in drug discovery.[4] However, the quest for novel chemical space and improved drug-like properties has intensified the focus on smaller, more constrained ring systems. The four-membered azetidine ring, once considered a synthetic curiosity, has emerged as a powerful strategic tool for bioisosteric replacement and property modulation.[5][6][7]

This guide provides an in-depth, objective comparison between the (1-Ethylazetidin-3-yl)methanamine motif and its analogous pyrrolidine counterparts. We will dissect the fundamental differences in their structure, physicochemical properties, and metabolic fate, providing researchers with the causal insights needed to make rational design choices. By grounding our analysis in experimental data and established protocols, this document serves as a practical resource for drug development professionals seeking to optimize lead compounds by navigating the nuanced trade-offs between these two valuable scaffolds.

Section 1: The Pyrrolidine Scaffold: An Anchor of Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, largely due to its presence in the natural amino acid proline, which provides a readily available chiral pool for synthesis.[8][9] Its prevalence in marketed drugs like the ACE inhibitors Captopril and Enalapril, the antiviral Telaprevir, and the antihistamine Clemastine underscores its broad utility.[3][8][9][10]

Key Attributes of the Pyrrolidine Scaffold:

  • Conformational Flexibility: The five-membered ring is not planar and undergoes "pseudorotation," allowing it to adopt various envelope and twist conformations. This flexibility can be advantageous for exploring the binding pocket of a target protein, but it can also carry an entropic penalty upon binding.[4]

  • Pharmacophoric Contribution: The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, a hydrogen bond donor. The ring's carbons provide a scaffold for positioning substituents in specific 3D orientations.[8] The nitrogen atom represents a privileged position for substitution, with a reported 92% of FDA-approved pyrrolidine drugs being substituted at this N-1 position.[4][11]

  • Synthetic Accessibility: A wealth of synthetic methods exists for creating substituted pyrrolidines, including 1,3-dipolar cycloadditions and syntheses from chiral precursors like proline and 4-hydroxyproline.[4][9]

A potential liability of the pyrrolidine motif is its susceptibility to metabolic oxidation by Cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive iminium ion intermediates. These species can be genotoxic or lead to off-target covalent binding.[8]

Section 2: The Azetidine Scaffold: A Rising Star in Bioisosterism

The azetidine ring, a four-membered homolog of pyrrolidine, is increasingly employed as a "strategic bioisostere."[6] Its incorporation into molecules like the JAK inhibitor Baricitinib and the calcium channel blocker Azelnidipine highlights its acceptance and value in modern drug design.[7][12] The primary driver for its use is the desire to fine-tune properties that are often suboptimal with larger rings.

Key Attributes of the Azetidine Scaffold:

  • Structural Rigidity: The significant ring strain in the four-membered ring (25.5 kcal/mol) compared to pyrrolidine (6.1 kcal/mol) results in a more rigid, puckered conformation.[13] This rigidity reduces the entropic cost of binding and allows for more precise positioning of substituents, providing well-defined exit vectors.[5][6]

  • Improved Physicochemical Properties: Azetidines generally lead to reduced lipophilicity (LogP) and increased aqueous solubility compared to their pyrrolidine or piperidine counterparts. This is a critical advantage in addressing the poor solubility that often plagues drug candidates.[5][14]

  • Enhanced Metabolic Stability: The azetidine ring is often more resistant to oxidative metabolism than pyrrolidine, making it a useful tool for blocking metabolic hotspots and improving a compound's pharmacokinetic profile.[7][14]

  • Synthetic Advancement: While historically challenging to synthesize, modern methods, including visible-light-mediated cycloadditions and strain-release methodologies, have made diverse azetidine building blocks more accessible.[7][15][16]

Section 3: Head-to-Head Comparison: Azetidine vs. Pyrrolidine

The choice between an azetidine and a pyrrolidine scaffold is a decision based on a series of predictable trade-offs in a molecule's properties.

Physicochemical Properties

The introduction of a smaller, more polar azetidine ring in place of a pyrrolidine typically leads to a favorable shift in key physicochemical parameters. The primary cause is the change in hybridization and ring strain, which impacts the nitrogen's basicity (pKa) and the molecule's overall lipophilicity.

PropertyAzetidinePyrrolidineRationale
pKa ~11.29~11.27The basicity is very similar, but can be influenced more strongly by substituents on the strained azetidine ring. Fluorination, for example, has a pronounced effect on lowering the pKa of azetidines.[17]
LogP / Lipophilicity LowerHigherThe smaller, more polar azetidine ring generally reduces lipophilicity, which can improve aqueous solubility and other ADME properties.[5]
Aqueous Solubility HigherLowerDirectly correlated with the lower lipophilicity, azetidine-containing compounds often exhibit enhanced solubility, a highly desirable trait in drug discovery.[5][14]
Metabolic Stability HigherLowerAzetidines are generally more stable to oxidative metabolism, whereas pyrrolidines are more prone to CYP-mediated oxidation to form iminium ions.[7][8]
Structural and Conformational Impact

The fundamental difference in ring size dictates the three-dimensional space occupied by each scaffold and the vectors at which substituents are projected.

G cluster_0 Azetidine Scaffold cluster_1 Pyrrolidine Scaffold A1 N A2 C A1->A2 A3 C A2->A3 A4 C A3->A4 substituent_A R A3->substituent_A  Exit Vector 1 A4->A1 P1 N P2 C P1->P2 P3 C P2->P3 P4 C P3->P4 substituent_P R P3->substituent_P   Exit Vector 2 P5 C P4->P5 P5->P1 caption Fig 1. Structural Comparison

Caption: Fig 1. Structural comparison of azetidine and pyrrolidine rings.

The azetidine ring's rigidity fixes substituents into more defined spatial orientations. This can be critical for optimizing interactions with a specific sub-pocket of a receptor or enzyme active site. In contrast, the pyrrolidine's flexibility allows it to adapt to the binding site, which can be beneficial but may require an energetic cost.

Case Study: Dopamine D2/D3 Receptor Ligands

A compelling example of this comparison can be found in the development of dopamine receptor ligands based on the antipsychotic drug Eticlopride.[18] Structure-activity relationship (SAR) studies explored modifications of the core pyrrolidine ring.

In a series of bitopic ligands, researchers found that small N-alkyl groups on the pyrrolidine were poorly tolerated, but adding a linker and a secondary pharmacophore improved affinities.[18] Critically, when comparing analogs, moving the nitrogen or expanding the pyrrolidine ring was detrimental to D2/D3 receptor binding affinities.[18] This highlights the precise spatial requirements of the receptor's binding pocket, where the five-membered ring provides an optimal scaffold. While a direct azetidine replacement was not reported in this specific study, it illustrates the sensitivity of a biological target to the size and conformation of the heterocyclic core.

Compound (Eticlopride Analog)N-Alkyl Group on PyrrolidineD3R Ki (nM)D2R Ki (nM)
17a Methyl12.142.6
17b (Eticlopride-like) Ethyl0.943.39
17c Propyl1.154.39
(Data synthesized from reference[18])

This data demonstrates that even subtle changes to the pyrrolidine moiety, such as altering the N-alkyl substituent, can significantly impact receptor affinity, with the ethyl group being optimal for this particular scaffold and target.

Section 4: Focus on (1-Ethylazetidin-3-yl)methanamine

The specific building block (1-Ethylazetidin-3-yl)methanamine is a valuable intermediate for introducing a small, basic, and conformationally constrained side chain. It is notably used in the synthesis of antipsychotic drugs like Raclopride and Remoxypride.[9]

G cluster_synthesis Synthetic Workflow N-Boc-3-azetidinone N-Boc-3-azetidinone Reductive Amination\n(Ethylamine, NaBH(OAc)3) Reductive Amination (Ethylamine, NaBH(OAc)3) N-Boc-3-azetidinone->Reductive Amination\n(Ethylamine, NaBH(OAc)3) N-Boc-3-(ethylamino)azetidine N-Boc-3-(ethylamino)azetidine Reductive Amination\n(Ethylamine, NaBH(OAc)3)->N-Boc-3-(ethylamino)azetidine Further Functionalization\n(e.g., to add methanamine) Further Functionalization (e.g., to add methanamine) N-Boc-3-(ethylamino)azetidine->Further Functionalization\n(e.g., to add methanamine) Protected Intermediate Protected Intermediate Further Functionalization\n(e.g., to add methanamine)->Protected Intermediate Deprotection\n(e.g., TFA or HCl) Deprotection (e.g., TFA or HCl) Protected Intermediate->Deprotection\n(e.g., TFA or HCl) (1-Ethylazetidin-3-yl)methanamine (1-Ethylazetidin-3-yl)methanamine Deprotection\n(e.g., TFA or HCl)->(1-Ethylazetidin-3-yl)methanamine caption Fig 2. Synthetic workflow example.

Caption: Fig 2. A conceptual synthetic workflow for the target azetidine.

When comparing this specific azetidine building block to its pyrrolidine analog, (1-Ethylpyrrolidin-3-yl)methanamine, a medicinal chemist would anticipate:

  • Improved Solubility: The final compound incorporating the azetidine is likely to be more water-soluble.

  • Altered Basicity Profile: The pKa of the exocyclic amine and the ring nitrogen will be subtly different, potentially affecting target engagement and off-target ion channel interactions.

  • Different 3D Presentation: The ethyl group and the methanamine side chain will be held in a more rigid orientation by the azetidine ring, which could either enhance or diminish binding affinity depending on the target's topology.

  • Enhanced Metabolic Stability: The azetidine ring itself is less likely to be a point of metabolic attack compared to the pyrrolidine ring.

Section 5: Experimental Protocols

To provide a practical framework for evaluating these scaffolds, we outline three key experimental protocols.

Protocol 1: Synthesis of N-Boc-1-ethylazetidin-3-amine (Intermediate)

This protocol describes a standard reductive amination, a cornerstone reaction for synthesizing substituted amines.

Materials:

  • N-Boc-3-azetidinone

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous DCM, add ethylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild reducing agent selective for imines/iminiums in the presence of ketones, preventing reduction of the starting material.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the title compound.

Protocol 2: General Synthesis via 1,3-Dipolar Cycloaddition for Pyrrolidines

This method is a powerful way to construct the five-membered pyrrolidine ring.[4]

Materials:

  • An N-substituted glycine ester (e.g., ethyl N-benzylglycinate)

  • Paraformaldehyde

  • An alkene dipolarophile (e.g., methyl acrylate)

  • Toluene, anhydrous

  • Trifluoroacetic acid (TFA, catalytic amount)

Procedure:

  • Set up a flask with a Dean-Stark trap and reflux condenser.

  • To the flask, add the N-substituted glycine ester (1.0 eq), paraformaldehyde (1.2 eq), and the alkene (1.1 eq) in anhydrous toluene.

  • Add a catalytic amount of TFA. Causality Note: The acid catalyzes the in-situ formation of the azomethine ylide from the glycine ester and formaldehyde, which is the reactive 1,3-dipole.

  • Heat the mixture to reflux for 6-12 hours, collecting water in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude substituted pyrrolidine via flash column chromatography.

Protocol 3: Comparative Metabolic Stability Assay

This assay provides a direct comparison of the intrinsic clearance of compounds containing the two different scaffolds.

Materials:

  • Test compounds (azetidine and pyrrolidine analogs) at 10 mM in DMSO.

  • Pooled human liver microsomes (HLM) at 20 mg/mL.

  • NADPH regenerating system (e.g., GOLDPak™).

  • 0.1 M Phosphate buffer, pH 7.4.

  • Acetonitrile with an internal standard (e.g., warfarin).

Procedure:

  • Prepare a master mix by diluting HLM to 0.5 mg/mL in phosphate buffer.

  • In a 96-well plate, add buffer and the test compound to achieve a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system. Causality Note: NADPH is the essential cofactor for CYP450 enzymes, initiating the metabolic process. Its absence in control wells confirms the metabolism is enzyme-dependent.

  • At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (Cl_int) from the rate of disappearance of the parent compound. A longer half-life indicates greater metabolic stability.

Conclusion

The choice between an (1-Ethylazetidin-3-yl)methanamine moiety and a corresponding pyrrolidine analog is a strategic decision in drug design, not a simple substitution. Pyrrolidine remains the workhorse scaffold, offering synthetic familiarity and conformational adaptability that has proven successful in numerous approved drugs.[2][10] It is an excellent starting point for exploring broad structure-activity relationships.

Conversely, the azetidine scaffold is a tool for precision optimization. Its introduction is a deliberate tactic to enhance metabolic stability, increase aqueous solubility, and reduce lipophilicity—often addressing key liabilities identified in later-stage lead optimization.[5][7] The conformational rigidity of the azetidine ring can lock a molecule into a more bioactive conformation, potentially increasing potency and selectivity, but this is highly target-dependent.[6] By understanding the fundamental physicochemical and structural differences outlined in this guide, and by employing robust comparative assays, researchers can harness the distinct advantages of each scaffold to design safer, more effective medicines.

References

  • Jadhav, S. A., et al. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Indian Chemical Society. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

  • Jeelan Basha, S., et al. (2022). Pyrrole, pyrrolidine analogs as drug candidates-I. ResearchGate. Available at: [Link]

  • Chekmarev, P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Sweeney, J. B., & Doulcet, J. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K. (2019). pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Gao, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, S., et al. (2026). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Synlett. Available at: [Link]

  • Wlodek, A., et al. (2023). Examples of azetidine-based bioisosters. ResearchGate. Available at: [Link]

  • Singh, G., et al. (2024). Structure of azetidine-containing compounds found in nature. ResearchGate. Available at: [Link]

  • O'Byrne, A., et al. (2014). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. ResearchGate. Available at: [Link]

  • Souda, S., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Souda, S., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Chhibber, T., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience. Available at: [Link]

  • Oh, S. J., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Feula, A. (2012). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. Available at: [Link]

  • Feula, A. (2015). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. International Journal of Theranostics. Available at: [Link]

  • Guezguez, R., & Logé, C. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. Available at: [Link]

  • Wang, W., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm. Available at: [Link]

  • El-Malah, A. A., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Ye, L., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Wang, W., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Available at: [Link]

  • Augustyns, K., et al. (1995). Pyrrolidides: synthesis and structure-activity relationship as inhibitors of dipeptidyl peptidase IV. Scilit. Available at: [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2025). Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension. Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

Comparative

Structural Characterization &amp; Utility Guide: (1-Ethylazetidin-3-yl)methanamine

Executive Summary: The "Escape from Flatland" (1-Ethylazetidin-3-yl)methanamine is a high-value diamine building block used to introduce metabolic stability and distinct vector orientation into drug candidates. Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

(1-Ethylazetidin-3-yl)methanamine is a high-value diamine building block used to introduce metabolic stability and distinct vector orientation into drug candidates. Unlike its 5-membered analog (pyrrolidine), the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol) and a puckered "butterfly" conformation.

This guide provides the structural validation standards for this molecule and objectively compares it with key alternatives, demonstrating why it is often the superior choice for lowering lipophilicity (


) while maintaining basicity.

Structural Identity & Physicochemical Profile[1][2][3][4][5][6]

The characterization of small, strained heterocycles requires precise interpretation of NMR splitting patterns, which often deviate from first-order predictions due to ring puckering.

Core Data Table[5][7]
PropertyValue / DescriptionNote
IUPAC Name (1-Ethylazetidin-3-yl)methanamine
CAS Number 1269796-03-7 (Free Base)Verify salt form (e.g., 2HCl: 1269796-04-8)
Formula

MW: 114.19 g/mol
Appearance Colorless oil (Free Base) / White solid (HCl salt)Hygroscopic as salt
Boiling Point ~165 °C (Predicted, 760 mmHg)Volatile free base
pKa (Calc)

|

Lower than pyrrolidine analogs
CLogP -0.85Highly polar, water-soluble
Spectroscopic Signature (Diagnostic Signals)

The following NMR data represents the Free Base in


. Note that salt formation causes significant downfield shifts.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.55 (m, 2H, Ring 
      
      
      
      cis to substituent).
    • 
       2.90 (m, 2H, Ring 
      
      
      
      trans to substituent).
    • 
       2.82 (d, 
      
      
      
      , 2H, exocyclic
      
      
      ).
    • 
       2.55 (m, 1H, Ring 
      
      
      
      - methine).
    • 
       2.48 (q, 
      
      
      
      , 2H, Ethyl
      
      
      ).
    • 
       0.98 (t, 
      
      
      
      , 3H, Ethyl
      
      
      ).
    • Key Insight: The azetidine ring protons appear as complex multiplets rather than simple doublets due to the ring puckering and geminal/vicinal coupling.

  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       60.5 (Ring 
      
      
      
      ), 54.2 (Ethyl
      
      
      ), 45.8 (Exocyclic
      
      
      ), 32.1 (Ring
      
      
      ), 12.5 (Ethyl
      
      
      ).

Comparative Analysis: Azetidine vs. Alternatives

In lead optimization, replacing a pyrrolidine or piperidine with an azetidine is a strategic move to alter physicochemical properties.

Comparative Performance Table
Feature(1-Ethylazetidin-3-yl)methanamine (1-Ethylpyrrolidin-3-yl)methanamine (Azetidin-3-yl)methanamine
Ring Size 4-membered5-membered4-membered (NH free)
Lipophilicity (LogP) Low (-0.85) Medium (-0.20)Very Low (-1.5)
Metabolic Stability High (Ring strain alters CYP oxidation)Moderate (Prone to

-oxidation)
High (but N-H is reactive)
Basicity (pKa) ~10.2~10.8~11.0
Vector Geometry Puckered (

character)
Envelope (

character)
Puckered
Application Best for CNS penetration & Solubility Standard building blockLinker requiring N-alkylation
Mechanistic Insight: The "Azetidine Effect"
  • Lower Lipophilicity: The removal of one methylene group (vs. pyrrolidine) lowers the LogP/LogD, often improving metabolic stability and reducing non-specific binding.

  • Basicity Modulation: The increased s-character of the nitrogen lone pair in the strained 4-membered ring typically lowers the pKa by 0.5–1.0 units compared to pyrrolidines. This is crucial for tuning permeability.

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path for synthesizing and validating the structural integrity of the molecule, specifically distinguishing it from ring-opened byproducts.

G cluster_QC QC Checkpoints Start Precursor: 1-Boc-3-(aminomethyl)azetidine Step1 1. Deprotection (TFA) 2. Reductive Amination (Acetaldehyde/NaBH(OAc)3) Start->Step1 Synthesis Crude Crude Mixture Step1->Crude Purification Purification: Distillation or SCX Column Crude->Purification Remove oligomers Analysis Structural Validation Purification->Analysis Valid Confirmed Structure: (1-Ethylazetidin-3-yl)methanamine Analysis->Valid Pass 1H NMR Check: Ring Integrity (3.0-4.0 ppm) Analysis->1H NMR GC-MS Check: M+ = 114 No Ring Opening Analysis->GC-MS

Caption: Synthesis and Validation Workflow. Critical QC steps focus on confirming the azetidine ring remains intact, as strained rings can open under harsh reductive amination conditions.

Protocol 1: Structural Validation via qNMR (Quantitative NMR)

Rationale: To determine purity and salt stoichiometry (if HCl salt).

  • Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL

    
     (for salts) or 
    
    
    
    (for free base).
  • Internal Standard: Add a precise amount (approx. 5 mg) of Maleic Acid (for

    
    ) or 1,3,5-Trimethoxybenzene (for 
    
    
    
    ).
  • Acquisition: Run a standard proton sequence (dS=16, D1=30s to ensure relaxation).

  • Integration: Integrate the Ethyl

    
     triplet (
    
    
    
    ~1.0 ppm) against the Internal Standard signal.
  • Validation Check:

    • The integral ratio of the Ring Protons (

      
       3.0–4.5) to the Ethyl Group must be exactly 4:5 .
      
    • Failure Mode: If the ratio is skewed or olefinic signals appear (

      
       5.0–6.0), the ring has undergone Hoffman elimination or hydrolysis.
      
Protocol 2: GC-MS Purity Assessment

Rationale: Small diamines are difficult to analyze by HPLC due to lack of UV chromophores. GC-MS is the gold standard.

  • Column: HP-5ms or equivalent amine-deactivated column.

  • Inlet: 250°C, Split 20:1.

  • Ramp: 50°C (hold 2 min)

    
     250°C at 20°C/min.
    
  • Detection: EI Source. Look for Molecular Ion (

    
    ) at 114 m/z .
    
  • Fragmentation Pattern:

    • Base peak is typically m/z 30 (

      
      ) from the primary amine cleavage.
      
    • Loss of ethyl group (

      
      ) is common.
      

Stability & Handling

  • Hygroscopicity: The HCl salt is extremely hygroscopic. Store in a desiccator at -20°C.

  • Shelf-Life: The free base is prone to oxidation and carbonate formation (

    
     absorption from air). Always handle under Nitrogen/Argon.
    
  • Reactivity: Avoid strong Lewis acids which can coordinate to the ring nitrogen and trigger ring-opening polymerization.

References

  • Azetidine Synthesis & Properties

    • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

  • Medicinal Chemistry Utility

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[2]

    • Source: PubMed (NIH).
    • URL:[Link]

  • pKa Prediction & Validation

    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[3]

    • Source: Alfa Chemistry.
  • Comparative Structural Data

    • Title: Spirocyclic Azetidines for Medicinal Chemistry (Comparison of ring sizes).
    • Source: Enamine.[4][5][6][7]

Sources

Validation

Publish Comparison Guide: Bioisosteric Replacement with (1-Ethylazetidin-3-yl)methanamine

Executive Summary: The Case for Azetidine Scaffolds The "Magic Methyl" of Ring Contraction In modern medicinal chemistry, the drive to escape "flatland" (high aromaticity) and reduce lipophilicity (LogD) without sacrific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Azetidine Scaffolds

The "Magic Methyl" of Ring Contraction

In modern medicinal chemistry, the drive to escape "flatland" (high aromaticity) and reduce lipophilicity (LogD) without sacrificing potency has led to the renaissance of small, strained heterocycles. (1-Ethylazetidin-3-yl)methanamine represents a high-value bioisostere for flexible diamines (like ethylenediamine), piperazines, and 3-aminopyrrolidines.

This guide provides a technical roadmap for utilizing this specific azetidine moiety to modulate physicochemical properties, specifically focusing on vector alignment , basicity attenuation , and metabolic stability .

Bioisosteric Analysis: Azetidine vs. Incumbents

When considering (1-Ethylazetidin-3-yl)methanamine, you are typically looking to replace one of three common motifs. The following comparison highlights the structural and electronic shifts expected during this transition.

Comparative Physicochemical Profile[1]
Feature(1-Ethylazetidin-3-yl)methanamine N-Ethyl-3-aminopyrrolidine N-Ethylpiperazine
Ring Size 4-membered (Strained)5-membered (Flexible envelope)6-membered (Chair)
Hybridization

rich

rich

rich
C(1)-N-C(3) Angle ~90° (Constrained)~104°~109°
Basicity (Ring N) Lower (

)*
Higher (

)
Moderate (

)
Lipophilicity (

LogD)
Baseline +0.4 to +0.8 (More lipophilic)+0.2 to +0.5
Metabolic Liability Low (Ring stable, Ethyl oxidizable)Moderate (Ring oxidation)Moderate (N-dealkylation)

*Note: The high ring strain of azetidine (


) increases the s-character of the nitrogen lone pair, often lowering the 

compared to pyrrolidine, which can improve permeability and reduce hERG liability.
Vector Mapping & Conformational Control

The critical advantage of the azetidine scaffold is vector rigidity .

  • Piperazine: Exists in a chair conformation; substituents are equatorial/axial.

  • Pyrrolidine: Adopts an envelope pucker, often leading to flexible substituent vectors.

  • Azetidine: The 4-membered ring is puckered (butterfly shape). The 1,3-substitution pattern creates a distinct linear vector that is more rigid than the pyrrolidine, holding the exocyclic methanamine in a precise orientation relative to the ring nitrogen.

Visualizing the Bioisosteric Relationship

The following diagram illustrates the structural evolution and vector preservation when moving to the azetidine core.

Bioisostere_Map cluster_properties Optimization Goals Piperazine Piperazine Core (Flexible, High MW) Pyrrolidine 3-Aminopyrrolidine (Envelope Pucker, High pKa) Piperazine->Pyrrolidine Ring Contraction (-CH2) Azetidine (1-Ethylazetidin-3-yl)methanamine (Rigid Vector, Lower LogD) Pyrrolidine->Azetidine Strain Increase (Vector Locking) Goal1 Reduce LogD Azetidine->Goal1 Goal2 Fix Exit Vector Azetidine->Goal2 Goal3 Lower CNS Side Effects

Figure 1: Strategic evolution from traditional diamines to the azetidine scaffold to optimize physicochemical properties.

Experimental Workflows

To validate this replacement in your lead series, use the following protocols. These are designed to ensure the integrity of the azetidine ring, which can be sensitive to strong nucleophiles under forcing conditions due to ring strain.

Synthesis: Reductive Amination Strategy

The most robust method to install the (1-Ethylazetidin-3-yl)methanamine moiety is via reductive amination of the corresponding ketone or aldehyde on your core scaffold with the primary amine of the azetidine.

Reagents:

  • Amine: (1-Ethylazetidin-3-yl)methanamine (1.2 equiv)

  • Core Scaffold: Aryl/Alkyl Aldehyde or Ketone (1.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (catalytic to 1 equiv).

Protocol:

  • Imine Formation: Dissolve the aldehyde/ketone in DCE. Add (1-Ethylazetidin-3-yl)methanamine and Acetic Acid. Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by LCMS for imine formation.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Flash chromatography. Note: Azetidines are polar; use DCM/MeOH/NH3 gradients.

Synthesis Diagram

Synthesis_Workflow Start Start: Core Aldehyde/Ketone Step1 Add (1-Ethylazetidin-3-yl)methanamine Solvent: DCE, Cat. AcOH Start->Step1 Intermediate Imine Intermediate (Check LCMS) Step1->Intermediate 1-2 Hours Step2 Add NaBH(OAc)3 0°C -> RT Intermediate->Step2 Reduction Workup Quench: NaHCO3 Extract: DCM Step2->Workup Final Product: Azetidine-linked Ligand Workup->Final

Figure 2: Standard Reductive Amination workflow for installing the azetidine motif.

Metabolic Stability Assessment (Microsomal Stability)

Azetidines generally show improved metabolic stability over piperazines (which suffer from N-oxidation and ring opening). However, the N-ethyl group on the azetidine is a potential site for dealkylation.

Protocol:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1 µM test compound.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Success Criteria:

    
     (Low clearance).
    

Expert Insight: If the N-ethyl group shows high clearance (dealkylation), consider bioisosteric replacement of the ethyl with a 2,2,2-trifluoroethyl or cyclopropyl group to block the metabolic soft spot while maintaining steric volume.

Safety & Toxicology Considerations

hERG Inhibition

Basic amines are notorious for hERG channel inhibition (QT prolongation risk).

  • Risk: The basicity of the exocyclic amine in (1-Ethylazetidin-3-yl)methanamine can interact with the hERG pore.

  • Mitigation: The azetidine ring often lowers the overall

    
     compared to a pyrrolidine analog. If hERG is observed, cap the primary amine as an amide or sulfonamide to reduce basicity.
    
Chemical Stability

While metabolically stable, azetidines have high ring strain (~26 kcal/mol).

  • Avoid: Strong Lewis acids at high temperatures, which can trigger ring-opening polymerization.

  • Storage: Store the free amine at -20°C; hydrochloride salts are stable at RT.

References

  • PharmaBlock. (2012).[1] Spiroazetidines in Drug Discovery. Retrieved from PharmaBlock White Papers.

  • Lowe, M. A., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. Journal of Medicinal Chemistry.
  • BenchChem. (2025).[2] The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide.

  • PubChem. (2025).[3] Compound Summary: (1-Ethylazetidin-3-yl)methanamine.[4] National Library of Medicine.

Sources

Comparative

A Comparative Conformational Analysis: 1-Ethylazetidin-3-yl Group vs. Piperidine for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the intricate three-dimensional architecture of a molecule is a paramount determinant of its bi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the intricate three-dimensional architecture of a molecule is a paramount determinant of its biological activity. Saturated heterocyclic scaffolds, in particular, have proven to be invaluable components in the design of novel therapeutics. Among these, the piperidine ring is a well-established and ubiquitous motif, while the smaller, more strained azetidine ring has garnered increasing interest for its unique stereochemical and physicochemical properties. This guide provides an in-depth comparative conformational analysis of the 1-ethylazetidin-3-yl group and the analogous N-ethylpiperidine moiety, offering insights into their distinct structural dynamics and the implications for rational drug design.

Fundamental Conformational Principles: A Tale of Two Rings

The conformational behavior of cyclic amines is governed by a delicate interplay of ring strain, torsional strain, and steric interactions. These factors give rise to distinct, low-energy three-dimensional arrangements that can profoundly influence a molecule's interaction with its biological target.

The Stable Chair of Piperidine

The six-membered piperidine ring predominantly adopts a chair conformation, which effectively minimizes both angle and torsional strain. This conformation features two distinct substituent positions: axial, which are perpendicular to the general plane of the ring, and equatorial, which are located in the plane of the ring. Due to unfavorable 1,3-diaxial interactions, larger substituents on the piperidine ring overwhelmingly prefer the more sterically accessible equatorial position.

The piperidine ring is not static; it undergoes two primary dynamic processes: ring inversion and nitrogen inversion. Ring inversion is a higher energy process that interconverts the two chair forms, with an energy barrier of approximately 10.4 kcal/mol. Nitrogen inversion, a lower energy process with a barrier of around 6.1 kcal/mol for piperidine, involves the rapid oscillation of the nitrogen's lone pair of electrons through a planar transition state.

The Puckered Nature of Azetidine

The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol).[1] To alleviate some of this strain, the ring adopts a non-planar, puckered conformation.[2] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents. The barrier to ring puckering in azetidine is considerably lower than the ring inversion barrier in piperidine, indicating a more flexible ring system. The barrier to nitrogen inversion in azetidine is around 7.2 kcal/mol.[3]

Comparative Conformational Analysis: 1-Ethylazetidin-3-yl vs. N-Ethylpiperidine

The introduction of an ethyl group on the nitrogen atom and a substituent at the 3-position of the azetidine ring introduces additional conformational considerations that differentiate it from the corresponding N-ethylpiperidine.

Ring Geometry and Puckering

The most stable conformation for an N-ethylpiperidine ring is a chair form with the ethyl group in the equatorial position to minimize steric hindrance. In contrast, the 1-ethylazetidin-3-yl group will adopt a puckered conformation. The degree of puckering, often described by a dihedral angle, is influenced by the nature of the substituent at the 3-position. Bulky substituents at the 3-position of an azetidine ring generally favor a pseudo-equatorial orientation to reduce steric clash with the rest of the ring.[2]

ParameterN-Ethylpiperidine1-Ethylazetidin-3-yl (Estimated)
Preferred Conformation ChairPuckered
N-Ethyl Group Orientation EquatorialPseudo-equatorial/Pseudo-axial
Key Dihedral Angles Defined by chair geometryVariable, dependent on puckering
Ring Puckering Amplitude Not applicable~0.1-0.2 Å (inferred from related azetidines)

Table 1: Comparison of Key Geometric Parameters.

Conformational Energetics

The energy landscape of N-ethylpiperidine is dominated by the high barrier to chair-chair interconversion. The preference for the equatorial N-ethyl conformer is significant, with a conformational free-energy difference of approximately 0.9 kcal/mol.

For the 1-ethylazetidin-3-yl group, the energy profile is characterized by lower barriers for both ring puckering and nitrogen inversion, suggesting a more dynamic system. The energetic preference for the N-ethyl group's orientation and the puckering of the ring will be a subtle balance of steric and electronic effects of the substituent at the C3 position.

Energy BarrierN-Ethylpiperidine (Estimated)1-Ethylazetidin-3-yl (Estimated)
Ring Inversion/Puckering ~10-11 kcal/mol~1-3 kcal/mol
Nitrogen Inversion ~6-7 kcal/mol~7-8 kcal/mol

Table 2: Comparison of Conformational Energy Barriers.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational preferences of these heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of molecules.

Experimental Protocol for Conformational Analysis using NMR:

  • Sample Preparation: Dissolve the compound of interest in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and, more importantly, the vicinal coupling constants (³J) between protons on adjacent carbons provide crucial conformational information.

    • For Piperidine: In a chair conformation, the ³J values between axial-axial protons are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

    • For Azetidine: The ³J values in the puckered azetidine ring will be an average of the different puckered states. The magnitude of these couplings can provide insight into the degree of puckering.

  • Nuclear Overhauser Effect (NOE) Analysis: Perform a 2D NOESY or ROESY experiment to identify through-space correlations between protons. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful evidence for their spatial proximity and thus the molecule's conformation.

NMR_Workflow cluster_nmr NMR Conformational Analysis A Sample Preparation B 1D ¹H NMR Acquisition A->B C Analyze Coupling Constants (³J) B->C D 2D NOESY/ROESY Acquisition B->D F Propose Solution-State Conformation C->F E Analyze NOE Correlations D->E E->F

NMR workflow for conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state conformation.[4]

Experimental Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. This yields precise bond lengths, bond angles, and torsional angles, providing a detailed picture of the solid-state conformation.

XRay_Workflow cluster_xray X-ray Crystallography Workflow A Synthesis & Purification B Crystallization A->B C Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Solid-State Conformation E->F

X-ray crystallography workflow.

Computational Chemistry

In silico methods are invaluable for exploring the conformational landscape and energetics of molecules.

Workflow for Computational Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic search of the potential energy surface to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations according to the Boltzmann distribution. This provides insight into the predominant conformation(s) at a given temperature.

  • Barrier Calculation: Locate the transition state structures for conformational interconversions (e.g., ring inversion or puckering) to determine the energy barriers for these processes.

Computational_Workflow cluster_computational Computational Analysis Workflow A Build Initial Structure B Conformational Search A->B C Geometry Optimization (DFT) B->C D Energy Calculation C->D F Transition State Search C->F E Identify Low-Energy Conformers D->E G Calculate Energy Barriers F->G

Computational conformational analysis workflow.

Implications for Drug Design and Development

The distinct conformational profiles of the 1-ethylazetidin-3-yl group and piperidine have significant implications for their application in drug design.

  • Receptor Binding: The rigid and well-defined chair conformation of the piperidine ring can provide a precise orientation of substituents for optimal interaction with a biological target. The more flexible and puckered nature of the azetidine ring offers a different spatial arrangement of substituents and may allow for induced-fit binding to a receptor.

  • Physicochemical Properties: The smaller, more polar azetidine ring can lead to improved aqueous solubility and reduced lipophilicity compared to the larger piperidine ring. These properties are often desirable for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Metabolic Stability: The strained nature of the azetidine ring can sometimes render it more susceptible to metabolic ring-opening reactions.[5] However, appropriate substitution can mitigate this liability.

Conclusion

The choice between incorporating a 1-ethylazetidin-3-yl group or a piperidine moiety into a drug candidate is a nuanced decision that requires a thorough understanding of their respective conformational behaviors. Piperidine offers a rigid and predictable scaffold, while azetidine provides a more compact and flexible alternative with distinct physicochemical properties. By leveraging the experimental and computational methodologies outlined in this guide, drug discovery scientists can make more informed decisions in the design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Weber, P. et al. Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (2021). Available from: [Link]

  • Luisi, R. et al. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules27 , 2933 (2022). Available from: [Link]

  • Cremer, D. & Pople, J. A. THEORETICAL DETERvMINATLON OF MOLECULAR STRUCTURE AND CONFORMATION Part X. Geometry and puckering potential of azetidine, (CH,),. Available from: [Link]

  • Blackman, A. G. et al. Functionalised azetidines as ligands: Species derived by selective alkylation at substituent-nitrogen. Dalton Transactions3 , 443-454 (2009). Available from: [Link]

  • Bencivenni, G. et al. Enantioselective Preparation, Conformational Analysis and Absolute Configuration of Highly Substituted Aziridines. Chirality27 , 875-87 (2015). Available from: [Link]

  • Pinto, A. et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Joy, A. Pyramidal Inversion in Heterocycles. Available from: [Link]

  • O'Hagan, D. The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate (2016). Available from: [Link]

  • Lobato-García, C. E. et al. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure786 , 53-64 (2006). Available from: [Link]

  • Parisi, G. et al. Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans. ResearchGate (2017). Available from: [Link]

  • Jones, A. J. et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society93 , 4772-4774 (1971). Available from: [Link]

  • Al-Hamdani, A. A. S. et al. Table 3 . Selected crystallographic data for compounds 1-3. ResearchGate (2018). Available from: [Link]

  • Krámos, B. et al. N-inversion-associated conformational dynamics is unusually rapid in morphine alkaloids. The Journal of organic chemistry69 , 8246-52 (2004). Available from: [Link]

  • O'Hagan, D. et al. NMR coupling constants and calculated relative energies (kcalmol-1) of... ResearchGate (2000). Available from: [Link]

  • Cole, J. C. et al. Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling61 , 806-822 (2021). Available from: [Link]

  • G. A. et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters12 , 1618-1623 (2021). Available from: [Link]

  • Lobato-García, C. E. et al. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate (2006). Available from: [Link]

  • National Institute of Standards and Technology. Piperidine, 1-ethyl-. NIST WebBook. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Gmerice, G. et al. Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules53 , 10467-10475 (2020). Available from: [Link]

  • Carrieri, A. et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry14 , 1238-1249 (2023). Available from: [Link]

  • Weber, P. et al. Ultrafast Conformational Dynamics of Rydberg- excited N-Methyl Piperidine. OSTI.GOV (2021). Available from: [Link]

  • Rittner, R. NMR Spectroscopy: a Tool for Conformational Analysis. Auremn (2007). Available from: [Link]

  • Lambert, J. B. & Keske, R. G. The Conformational Preference of the Nonbonding Electron Pair in Piperidine. Journal of the American Chemical Society88 , 620-621 (1966). Available from: [Link]

  • Govindaraju, S. et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine13 , 129-153 (2000). Available from: [Link]

  • Cheméo. Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Available from: [Link]

  • Riddell, F. G. & Robinson, M. J. T. The conformational analysis of saturated heterocycles. Part XXXVIII. N-alkylpiperidine and N-alkylmorpholine N-oxides. Journal of the Chemical Society B: Physical Organic 1090-1093 (1967). Available from: [Link]

  • Krámos, B. et al. N-inversion-associated conformational dynamics is unusually rapid in morphine alkaloids. The Journal of Organic Chemistry69 , 8246-8252 (2004). Available from: [Link]

  • Kang, Y. K. Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B111 , 3948-3961 (2007). Available from: [Link]

  • Li, Y. et al. X-ray crystallographic structure of compound 3. ResearchGate (2018). Available from: [Link]

  • Okutani, T. et al. Studies on azetidine derivatives III configurational assignment with a shift reagent. Tetrahedron Letters12 , 1115-1118 (1971). Available from: [Link]

  • Navarro-Vázquez, A. & Griesinger, C. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University (2008). Available from: [Link]

  • Cole, J. C. et al. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling66 , 1314-1329 (2026). Available from: [Link]

  • C. F. et al. Ring inversion transition states for cyclohexane, cyclohexene and N-methylpiperidine. ResearchGate (2021). Available from: [Link]

  • Shlykov, S. A. et al. Molecular structure and conformational properties of N-cyclohexylpiperidine as studied by gas-phase electron diffraction, mass spectrometry, IR spectroscopy and quantum chemical calculations. ResearchGate (2017). Available from: [Link]

  • Al-Hourani, B. J. et al. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules28 , 1792 (2023). Available from: [Link]

  • National Center for Biotechnology Information. Piperidine nitrogen. PubChem. Available from: [Link]

  • Pirrotta, M. et al. Method dependence of. AperTO - Archivio Istituzionale Open Access dell'Università di Torino (2026). Available from: [Link]

  • Thomson, R. J. et al. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition57 , 294-298 (2018). Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Ethylazetidin-3-yl)methanamine

Executive Safety Summary (1-Ethylazetidin-3-yl)methanamine is a bifunctional building block containing a strained azetidine ring and a primary exocyclic amine.[1] This structural combination presents a dual hazard profil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(1-Ethylazetidin-3-yl)methanamine is a bifunctional building block containing a strained azetidine ring and a primary exocyclic amine.[1] This structural combination presents a dual hazard profile: chemical corrosivity typical of primary amines and potential alkylating activity due to ring strain.

While specific toxicological data for this exact analog may be limited, the precautionary principle mandates treating this compound as a severe skin/eye corrosive and a respiratory irritant. [2]

Core Hazard Profile
  • Chemical Class: Strained Nitrogen Heterocycle / Primary Amine.

  • Primary Hazards: Skin Corrosion (Cat 1B/2), Serious Eye Damage (Cat 1), Respiratory Irritation (STOT SE 3).[2]

  • Reactivity: Hygroscopic; reacts exothermically with strong acids and oxidizers; potential for ring-opening polymerization if heated or treated with Lewis acids.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The basicity and volatility of low-molecular-weight amines require enhanced barrier protection.[1]

Protection ZoneComponentSpecificationScientific Rationale
Ocular Chemical Splash Goggles ANSI Z87.1 (Indirect Venting)Crucial: Safety glasses are insufficient.[1] Amine vapors can bypass glasses, causing corneal edema ("blue haze") and permanent damage [1].[2]
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Short-chain amines permeate thin nitrile rapidly.[2][1] Double gloving provides a "breakthrough buffer" allowing time to doff contaminated gloves safely.
Respiratory Engineering Control Fume Hood (Face velocity > 100 fpm)The compound is volatile. If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Multi-Gas/Vapor (Amine) Cartridges .[2]
Body Lab Coat + Apron 100% Cotton Coat + Chemical Resistant ApronSynthetic blends can melt into skin if a fire occurs. An apron protects the torso from splashes during transfer.

Operational Workflow: Handling & Synthesis

Phase 1: Pre-Operational Checks[1][2]
  • Verify Airflow: Ensure fume hood is active. Tape a Kimwipe to the sash bottom to visually confirm inward airflow.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor spills immediately.

  • Static Control: Azetidine salts can be static-prone. Use an anti-static gun if weighing solid salts (HCl/TFA).[2]

Phase 2: Transfer and Weighing
  • Liquids (Free Base):

    • Never pour directly. Use a gas-tight syringe or positive-displacement pipette.[1]

    • Why? This prevents aerosol generation and protects the stock bottle from moisture (which degrades the azetidine ring).

  • Solids (Salts):

    • Weigh inside the fume hood. If the balance is outside, transfer the closed container to the balance, tare, return to hood to add compound, and re-weigh.

Phase 3: Reaction Setup
  • Incompatibility: Avoid contact with acid chlorides or anhydrides without temperature control (0°C). The reaction is highly exothermic.

  • Solvent Choice: Use anhydrous solvents (DCM, THF).[2] Water can hydrolyze the ring under acidic conditions.

Phase 4: Exposure Response Logic
  • Skin Contact: Do not use vinegar on skin immediately. Flush with water for 15 minutes first.

  • Eye Contact: Immediate irrigation is the only way to save sight. Hold eyelids open.

Visualization: Risk Assessment & Response

The following diagrams illustrate the decision logic for PPE selection and the critical workflow for spill response.

Figure 1: PPE Decision Logic

Select the appropriate protection level based on the scale of operation.[2]

PPE_Logic Task Task Definition Scale_Small < 100 mg (Weighing/Transfer) Task->Scale_Small Scale_Large > 100 mg or Heating/Reflux Task->Scale_Large PPE_Std Standard PPE: Nitrile Gloves (Double) Lab Coat Safety Glasses Scale_Small->PPE_Std PPE_High High Hazard PPE: Splash Goggles Chem-Resistant Apron Face Shield (if heating) Scale_Large->PPE_High Control Engineering Control: Fume Hood REQUIRED PPE_Std->Control PPE_High->Control

Figure 2: Emergency Spill Response

Workflow for managing spills of (1-Ethylazetidin-3-yl)methanamine.

Spill_Response Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor (< 5mL) Inside Hood Assess->Minor Major Major (> 5mL) Or Outside Hood Assess->Major Absorb Absorb with Chem-Pad Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Wipe with Dilute Acetic Acid Absorb->Neutralize Waste Bag as Hazardous Waste (Tag: Basic) Neutralize->Waste

[1][2]

Waste Disposal Protocol

Improper disposal of amines is a leading cause of lab accidents. Follow this segregation strictly.

  • Segregation:

    • DO NOT mix with acidic waste streams. This will generate heat and potentially shatter the container.

    • DO NOT mix with oxidizing agents (peroxides, nitric acid).[2] This can form unstable N-oxides or ignite.[1]

  • Container Tagging:

    • Label clearly: "Basic Organic Waste - Contains Azetidines."

    • List components: (1-Ethylazetidin-3-yl)methanamine, Solvent (e.g., DCM).[2][1]

  • Quenching (for empty bottles/residue):

    • Rinse glassware with a 5% citric acid solution before washing with standard detergents. This converts the volatile amine into a non-volatile, water-soluble salt.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society. (2023).[3] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[2][4][5][6] ACS Chemical Health & Safety. [Link][2][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link][2][1]

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